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  • Product: N,N-bis(4-methoxybenzyl)methanesulfonamide
  • CAS: 852358-71-5

Core Science & Biosynthesis

Foundational

N,N-bis(4-methoxybenzyl)methanesulfonamide molecular weight

An In-depth Technical Guide on the Molecular Weight and Physicochemical Properties of N,N-bis(4-methoxybenzyl)methanesulfonamide Executive Summary N,N-bis(4-methoxybenzyl)methanesulfonamide is a sulfonamide-containing or...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Molecular Weight and Physicochemical Properties of N,N-bis(4-methoxybenzyl)methanesulfonamide

Executive Summary

N,N-bis(4-methoxybenzyl)methanesulfonamide is a sulfonamide-containing organic compound with significant relevance in synthetic chemistry, particularly as a protected amine or as a building block for more complex molecular architectures. A precise understanding of its molecular weight and physicochemical properties is fundamental for researchers in chemical synthesis and drug development. This guide provides a detailed examination of the compound's molecular formula, the derivation of its molecular weight, its key structural features, and the experimental context for its synthesis and characterization. It is designed to serve as a comprehensive resource for scientists requiring accurate data and procedural insights related to this molecule.

Introduction to Sulfonamides in Chemical Science

The sulfonamide functional group (–S(=O)₂–N<) is a cornerstone in medicinal and synthetic chemistry. First recognized for its therapeutic potential with the advent of sulfa drugs, this moiety is now integral to a wide array of pharmaceuticals, including anticancer and antibacterial agents.[1] Its prevalence stems from its chemical stability, its ability to participate in hydrogen bonding, and its capacity to serve as a versatile synthetic handle. N,N-bis(4-methoxybenzyl)methanesulfonamide belongs to this important class of compounds. Its structure is characterized by a central methanesulfonamide group where the nitrogen atom is disubstituted with two 4-methoxybenzyl (PMB) groups. These PMB groups often serve as protecting groups for the amine, allowing for selective reactions at other sites of a molecule.

Core Physicochemical Properties

A definitive understanding of a compound's physical and chemical properties begins with its molecular structure and weight. These values are critical for stoichiometric calculations in synthesis, analytical characterization, and registration in chemical databases.

Molecular Structure and Formula

The structure of N,N-bis(4-methoxybenzyl)methanesulfonamide consists of a central sulfur atom double-bonded to two oxygen atoms and single-bonded to both a methyl group and a nitrogen atom. The nitrogen atom is, in turn, bonded to two benzyl groups, each substituted with a methoxy group at the para-position.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product & Analysis start1 Bis(4-methoxybenzyl)amine reaction Combine reagents at 0 °C Stir until completion start1->reaction start2 Methanesulfonyl Chloride start2->reaction start3 Base (e.g., Et₃N) & Solvent (e.g., DCM) start3->reaction monitor Monitor by TLC reaction->monitor quench Quench with H₂O monitor->quench If complete extract Extract with organic solvent quench->extract purify Purify via Column Chromatography extract->purify product N,N-bis(4-methoxybenzyl)methanesulfonamide purify->product analysis Characterize by MS and NMR product->analysis

Caption: General workflow for the synthesis and analysis of the target compound.

Experimental Protocol: General Synthesis

This protocol describes a self-validating methodology for the synthesis of N,N-bis(4-methoxybenzyl)methanesulfonamide. The causality for each step is explained to ensure reproducibility and understanding.

Materials:

  • Bis(4-methoxybenzyl)amine (1.0 eq)

  • Methanesulfonyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add bis(4-methoxybenzyl)amine and anhydrous DCM. Cool the solution to 0 °C using an ice bath.

    • Rationale: An inert atmosphere prevents side reactions with atmospheric moisture. Cooling to 0 °C controls the exothermicity of the reaction between the highly reactive sulfonyl chloride and the amine.

  • Reagent Addition: Add triethylamine to the solution, followed by the dropwise addition of methanesulfonyl chloride over 10-15 minutes.

    • Rationale: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product. Dropwise addition prevents a rapid temperature increase.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting amine using Thin Layer Chromatography (TLC).

    • Rationale: TLC provides a rapid and effective way to determine when the reaction is complete, preventing the formation of degradation products from prolonged reaction times.

  • Aqueous Workup: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Rationale: The water quench stops the reaction. The acid wash removes excess triethylamine, the bicarbonate wash removes any remaining acidic impurities, and the brine wash removes residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Rationale: Complete removal of water is crucial before solvent evaporation to prevent hydrolysis of any trace unreacted sulfonyl chloride and to obtain a clean crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Rationale: Chromatography separates the desired product from unreacted starting materials and any side products, yielding the pure sulfonamide.

Characterization and Verification

Confirmation of the product's identity and purity is essential. The molecular weight is a primary parameter verified through mass spectrometry.

  • Mass Spectrometry (MS): Using Electrospray Ionization (ESI-MS), the compound is expected to show a prominent peak corresponding to the protonated molecule ([M+H]⁺) at m/z 336.1269 or the sodium adduct ([M+Na]⁺) at m/z 358.1088. The observation of this mass with high accuracy confirms the molecular formula and, by extension, the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The spectra should show characteristic signals for the methyl group on the sulfur, the methylene bridges, the aromatic protons of the PMB groups, and the methoxy groups, with appropriate chemical shifts and integration values.

Conclusion

The molecular weight of N,N-bis(4-methoxybenzyl)methanesulfonamide is a fundamental constant, precisely determined to be 335.43 g/mol from its molecular formula, C₁₇H₂₁NO₄S. This value, along with its other physicochemical properties, is indispensable for its use in scientific research. The established protocols for its synthesis and the analytical methods for its characterization provide researchers with the necessary tools to confidently produce and verify this compound for applications in organic synthesis and medicinal chemistry.

References

  • BLDpharm. (n.d.). 54879-64-0|N-(4-Methoxybenzyl)-4-methylbenzenesulfonamide.
  • National Center for Biotechnology Information. (n.d.). N,N-Bis(4-methoxybenzyl)ethanesulfonamide. PubChem Compound Database. Retrieved from [Link]

  • NextSDS. (n.d.). N-(4-METHOXYBENZYL)-N-METHYLBENZENESULFONAMIDE — Chemical Substance Information. Retrieved from [Link]

  • Tantak, M. P., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)
  • NextSDS. (n.d.). N,N-bis(4-methoxybenzyl)-4-bromobenzenesulfonamide — Chemical Substance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-methoxybenzyl)-4-methylbenzenesulfonamide. PubChem Compound Database. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(4-methoxybenzyl)methanesulfonamide (C9H13NO3S). Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). N,N-Bis(4-methoxybenzyl)methanesulfonamide. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to Dabrafenib (GSK2118436): A Potent BRAF Inhibitor

A Note on Chemical Identification: The CAS number 852358-71-5 provided in the topic query does not correspond to a publicly documented chemical entity. Research indicates that the likely compound of interest is Dabrafeni...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on Chemical Identification: The CAS number 852358-71-5 provided in the topic query does not correspond to a publicly documented chemical entity. Research indicates that the likely compound of interest is Dabrafenib (GSK2118436), which is assigned CAS Number 1195765-45-7 . This guide will focus exclusively on Dabrafenib.

Executive Summary

Dabrafenib is a highly potent and selective, ATP-competitive inhibitor of the BRAF kinase, a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] Approximately 40-60% of melanomas harbor activating mutations in the BRAF gene, most commonly a valine-to-glutamate substitution at codon 600 (V600E), leading to constitutive pathway activation and uncontrolled cell proliferation.[2][3] Dabrafenib has demonstrated significant clinical efficacy in the treatment of patients with BRAF V600 mutation-positive metastatic melanoma, non-small cell lung cancer, and anaplastic thyroid cancer.[4][5] This guide provides a comprehensive technical overview of Dabrafenib's physicochemical properties, mechanism of action, pharmacokinetic profile, and key experimental protocols for its preclinical evaluation, intended for researchers and drug development professionals.

Physicochemical and Pharmacokinetic Properties

Dabrafenib is an orally bioavailable small molecule.[6] Its mesylate salt form is used in clinical formulations.[7] The compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability and low, pH-dependent solubility.[7][8] Its solubility decreases at higher pH, which may have implications for bioavailability in patients on acid-reducing agents.[8][9]

Table 1: Physicochemical and Pharmacokinetic Profile of Dabrafenib

PropertyValueSource(s)
Chemical Formula C₂₃H₂₀F₃N₅O₂S₂[6]
Molecular Weight 519.56 g/mol [6]
CAS Number 1195765-45-7 (free base)[6]
Appearance White to off-white solid powder[6]
Melting Point 214-216 °C[10]
Solubility Soluble in DMSO (~30 mg/ml) and Ethanol (~1 mg/ml) with warming. Sparingly soluble in aqueous buffers.[11][12]
Protein Binding 99.7%[10]
Bioavailability 95%[5]
Time to Max. Conc. (Tₘₐₓ) ~2 hours[8]
Volume of Distribution (Vd) 46 Liters[10]
Biological Half-life 8 hours[10]
Metabolism Primarily via CYP3A4 and CYP2C8. Undergoes auto-induction of its own metabolism.[5]
Excretion Predominantly fecal (~71%), with a smaller portion via urine (~23% as metabolites).[13]

Mechanism of Action: Targeting the MAPK Pathway

Dabrafenib exerts its therapeutic effect by selectively inhibiting mutated forms of the BRAF kinase.[14] In normal cellular signaling, the RAS-RAF-MEK-ERK (MAPK) pathway transduces extracellular signals to the nucleus, regulating cell growth, proliferation, and survival.[15] In cancers with activating BRAF mutations (e.g., V600E, V600K), the BRAF protein is constitutively active, leading to persistent downstream signaling through MEK and ERK, which drives oncogenesis.[2][16]

Dabrafenib is an ATP-competitive inhibitor that binds to the active conformation of mutant BRAF kinase.[14][17] This blockade prevents the phosphorylation and activation of its downstream targets, MEK1 and MEK2.[16] The inhibition of MEK phosphorylation, in turn, prevents the phosphorylation and activation of ERK1 and ERK2.[14] The ultimate result is the suppression of the aberrant signaling cascade, leading to G1 cell cycle arrest, inhibition of cell proliferation, and induction of apoptosis in BRAF-mutant tumor cells.[14][18]

Dabrafenib demonstrates high selectivity for mutant BRAF, with IC₅₀ values of 0.6 nM for BRAF V600E and 0.5 nM for BRAF V600K, compared to 3.2 nM for wild-type BRAF and 5.0 nM for CRAF.[12]

MAPK_Pathway cluster_legend Legend RTK Receptor Tyrosine Kinase (RTK) RAS RAS-GTP (Active) RTK->RAS Activates BRAF_mut Mutant BRAF (V600E/K) RAS->BRAF_mut Activates MEK MEK1/2 BRAF_mut->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Dabrafenib Dabrafenib Dabrafenib->BRAF_mut Inhibits Activation Activation --> Inhibition Inhibition --|

Caption: The MAPK signaling pathway and the inhibitory action of Dabrafenib.

Paradoxical Activation and Combination Therapy

A key insight in the field is the phenomenon of "paradoxical activation." In BRAF wild-type cells, particularly those with upstream RAS mutations, BRAF inhibitors like Dabrafenib can paradoxically increase MAPK signaling.[14] This occurs because the inhibitor promotes the dimerization of RAF proteins, leading to the transactivation of CRAF and subsequent MEK-ERK signaling. Clinically, this can manifest as proliferative skin lesions, such as cutaneous squamous cell carcinomas.[14]

To overcome this and to delay the onset of resistance, Dabrafenib is often administered in combination with a MEK inhibitor, such as Trametinib.[4] This combination therapy provides a vertical blockade of the MAPK pathway at two distinct points, resulting in more profound and durable inhibition of the signaling cascade.[19] This dual blockade has been shown to improve progression-free survival and overall response rates compared to Dabrafenib monotherapy.[17][20]

Mechanisms of Acquired Resistance

Despite high initial response rates, most patients eventually develop resistance to Dabrafenib.[2] This resistance is often multifactorial and heterogeneous.[3] Key mechanisms involve the reactivation of the MAPK pathway or the activation of bypass signaling pathways.

  • MAPK Pathway Reactivation:

    • Secondary mutations in NRAS or MEK1/2.[21][22]

    • Amplification or alternative splicing of the BRAF V600E gene.[21]

    • Overexpression of other kinases like COT (MAP3K8).[21]

  • Activation of Bypass Pathways:

    • Upregulation of receptor tyrosine kinases (RTKs) like EGFR.[21]

    • Activation of the PI3K-Akt signaling pathway, often through loss of the tumor suppressor PTEN.[22][23]

Key Experimental Protocols

Evaluating the efficacy and mechanism of action of Dabrafenib in vitro relies on standardized cellular and biochemical assays. Below are protocols for two fundamental experiments.

Workflow for In Vitro Evaluation of Dabrafenib

Workflow Start Start: BRAF V600E Melanoma Cell Line (e.g., A375, SK-MEL-28) Seed_Prolif Seed cells in 96-well plates Start->Seed_Prolif Seed_WB Seed cells in 6-well plates Start->Seed_WB Treat_Dabrafenib Treat with varying concentrations of Dabrafenib Seed_Prolif->Treat_Dabrafenib Seed_WB->Treat_Dabrafenib Incubate_Prolif Incubate (e.g., 72-96 hours) Treat_Dabrafenib->Incubate_Prolif Incubate_WB Incubate (e.g., 2-24 hours) Treat_Dabrafenib->Incubate_WB MTT_Assay Perform Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Incubate_Prolif->MTT_Assay Lysate Prepare Cell Lysates Incubate_WB->Lysate Data_Prolif Measure Absorbance/ Luminescence Calculate GI₅₀ MTT_Assay->Data_Prolif WB Western Blot for p-ERK, total ERK Lysate->WB Data_WB Quantify Band Density Normalize p-ERK to total ERK WB->Data_WB

Caption: General experimental workflow for assessing Dabrafenib's bioactivity.

Protocol: Cell Proliferation Assay (MTT-based)

This protocol assesses the effect of Dabrafenib on the proliferation and viability of BRAF-mutant cancer cells.

Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of Dabrafenib.

Materials:

  • BRAF V600E mutant melanoma cell line (e.g., A375)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Dabrafenib stock solution (e.g., 10 mM in DMSO)[12]

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 1,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate.[24] Incubate for 18-24 hours to allow for cell attachment.[25]

  • Compound Preparation: Prepare a serial dilution of Dabrafenib in culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (e.g., <0.1%).

  • Treatment: Remove the seeding medium and add 100 µL of medium containing the various concentrations of Dabrafenib or vehicle (DMSO) control to the respective wells.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.[26][27]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours, or until a purple precipitate is visible.[28]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Leave at room temperature in the dark for at least 2 hours.[28]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[28]

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the normalized values against the log of Dabrafenib concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the GI₅₀ value.

Protocol: Western Blot for Phospho-ERK (p-ERK) Inhibition

This protocol measures the direct pharmacodynamic effect of Dabrafenib on its downstream target, ERK.

Objective: To quantify the dose-dependent inhibition of ERK phosphorylation by Dabrafenib.

Materials:

  • BRAF V600E mutant melanoma cells

  • 6-well plates

  • Dabrafenib stock solution

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer system

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-p44/42 MAPK (ERK1/2) and Rabbit anti-p44/42 MAPK (Total ERK1/2)[29]

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency.[25] Treat with varying concentrations of Dabrafenib for a specified time (e.g., 2, 6, or 24 hours).

  • Protein Extraction: Wash cells once with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and incubate the lysate on ice for 30 minutes.[30] Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[30]

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[29][30]

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.[31] Transfer the separated proteins to a PVDF membrane.[25]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[25] Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[29]

  • Washing and Secondary Antibody: Wash the membrane three times for 10 minutes each with TBST.[30] Incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[29]

  • Detection: Wash the membrane again as in step 7. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane to remove the first set of antibodies.[31] Re-probe the same membrane with an antibody against total ERK following steps 6-8.

  • Analysis: Quantify the band intensities for both p-ERK and total ERK using densitometry software (e.g., ImageJ).[30] Normalize the p-ERK signal to the corresponding total ERK signal for each sample.

Conclusion

Dabrafenib is a cornerstone of targeted therapy for BRAF V600-mutant malignancies. Its well-defined mechanism of action, oral bioavailability, and significant clinical activity have transformed the treatment landscape for patients with metastatic melanoma and other solid tumors. Understanding its physicochemical properties, the nuances of MAPK pathway signaling, and the inevitable emergence of resistance is critical for ongoing research and the development of next-generation therapeutic strategies. The experimental protocols outlined herein provide a fundamental framework for the preclinical characterization and continued investigation of BRAF inhibitors in the laboratory setting.

References

  • Dabrafenib and its use in the treatment of metastatic melanoma - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications? | R Discovery. (n.d.). R Discovery. Retrieved March 15, 2026, from [Link]

  • What is the mechanism of Dabrafenib Mesylate? (2024, July 17). Patsnap Synapse. Retrieved March 15, 2026, from [Link]

  • Mechanism of Action of BRAF and MEK Inhibitors. (n.d.). PharmacyLibrary. Retrieved March 15, 2026, from [Link]

  • 4.8. Cell Proliferation and Colony Formation Assays. (n.d.). Bio-protocol. Retrieved March 15, 2026, from [Link]

  • Dabrafenib – Application in Therapy and Current Clinical Research. (n.d.). Clinicaltrials.eu. Retrieved March 15, 2026, from [Link]

  • Mechanism of action of dabrafenib and trametinib: binding of BRAF and... (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies. (n.d.). Frontiers. Retrieved March 15, 2026, from [Link]

  • Tafinlar, INN-dabrafenib. (2013, August 26). European Medicines Agency. Retrieved March 15, 2026, from [Link]

  • Dose Selection, Pharmacokinetics, and Pharmacodynamics of BRAF Inhibitor Dabrafenib (GSK2118436). (2014, September 1). AACR Journals. Retrieved March 15, 2026, from [Link]

  • In vivo Switching of Human Melanoma Cells between Proliferative and Invasive States. (2008, February 1). AACR Journals. Retrieved March 15, 2026, from [Link]

  • In Vitro and In Vivo Studies of Melanoma Cell Migration by Antagonistic Mimetics of Adhesion Molecule L1CAM. (n.d.). MDPI. Retrieved March 15, 2026, from [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib. (2019, April 15). PubMed. Retrieved March 15, 2026, from [Link]

  • Mechanisms of Resistance to RAF Inhibition in Melanomas Harboring a BRAF Mutation. (n.d.). ASCO Publications. Retrieved March 15, 2026, from [Link]

  • BRAF Inhibitor Resistance Mechanisms in Metastatic Melanoma: Spectrum and Clinical Impact. (2014, March 31). AACR Journals. Retrieved March 15, 2026, from [Link]

  • 202806Orig1s000 - accessdata.fda.gov. (2013, April 25). Food and Drug Administration. Retrieved March 15, 2026, from [Link]

  • Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One. (n.d.). PLOS One. Retrieved March 15, 2026, from [Link]

  • AusPAR: Dabrafenib mesilate. (2014, January 9). Therapeutic Goods Administration (TGA). Retrieved March 15, 2026, from [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • Improving the Dissolution Rate of the Anticancer Drug Dabrafenib | Crystal Growth & Design. (2020, January 3). ACS Publications. Retrieved March 15, 2026, from [Link]

  • Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • Full article: Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma. (2018, October 17). Taylor & Francis. Retrieved March 15, 2026, from [Link]

Sources

Foundational

Comprehensive Profiling of N,N-bis(4-methoxybenzyl)methanesulfonamide: Solubility, Stability, and Synthetic Utility in Drug Discovery

Executive Summary In modern medicinal chemistry, the primary sulfonamide group (–SO₂NH₂) is a privileged pharmacophore, ubiquitous in the design of carbonic anhydrase inhibitors, sodium channel blockers, and antimicrobia...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the primary sulfonamide group (–SO₂NH₂) is a privileged pharmacophore, ubiquitous in the design of carbonic anhydrase inhibitors, sodium channel blockers, and antimicrobial agents (1)[1]. However, the inherent acidity of the sulfonamide protons strictly limits the synthetic elaboration of the adjacent α-methyl group.

To bypass this limitation, N,N-bis(4-methoxybenzyl)methanesulfonamide (CAS: 852358-71-5) serves as a highly specialized, transiently protected building block. By masking the reactive nitrogen with two 4-methoxybenzyl (PMB) groups, researchers can seamlessly generate α-carbanions using strong bases, enabling complex electrophilic trapping before global deprotection (2)[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, stability profile, and field-proven experimental workflows.

Physicochemical Profiling & Solubility Matrix

The structural rationale behind utilizing dual PMB groups over standard benzyl (Bn) groups is rooted in both electronics and lipophilicity. The electron-donating methoxy groups significantly increase the electron density of the aromatic rings. This modification not only dictates its unique solubility profile but also fundamentally lowers the energy barrier for downstream carbocation-mediated cleavage (3)[3].

Table 1: Solubility Profile of N,N-bis(4-methoxybenzyl)methanesulfonamide (4)[4]

SolventSolubility ProfileMechanistic Rationale
Water InsolubleThe high lipophilicity of the dual aromatic PMB groups completely repels aqueous solvation.
Methanol / Ethanol Moderately SolubleLimited hydrogen bonding capacity due to the sterically shielded and protected nitrogen atom.
Dichloromethane (DCM) Highly SolubleFavorable van der Waals interactions with the non-polar aromatic rings.
Tetrahydrofuran (THF) Highly SolubleExcellent solvation of the sulfonamide oxygen atoms; THF is the standard solvent for cryogenic lithiation.
Dimethylformamide (DMF) Highly SolubleThe high dielectric constant effectively solvates the polar sulfonamide core during S_N2 reactions.

Thermodynamic and Chemical Stability

Understanding the stability boundaries of N,N-bis(4-methoxybenzyl)methanesulfonamide is critical for designing multi-step synthetic routes. The compound is deliberately designed to be orthogonal to strong bases and nucleophiles while remaining highly sensitive to specific acidic and oxidative conditions.

Stability Logic and Causality
  • Base Stability: The absence of acidic N-H protons and the steric bulk of the PMB groups render the nitrogen inert to strong bases like n-BuLi or KHMDS. This directs deprotonation exclusively to the α-methyl group, forming a stable α-carbanion at -78 °C.

  • Acid Lability: Treatment with strong acids (e.g., Trifluoroacetic acid [TFA] or Triflic acid [TfOH]) protonates the sulfonamide nitrogen or the aromatic ring, triggering the release of a highly stabilized 4-methoxybenzyl carbocation.

  • Oxidative Lability: Single-electron oxidants like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Ceric Ammonium Nitrate (CAN) can cleave the PMB groups by oxidizing the electron-rich aromatic ring into a quinone byproduct.

Stability N N,N-bis(4-methoxybenzyl) methanesulfonamide B1 Strong Bases (n-BuLi, KHMDS) N->B1 N1 Nucleophiles (Grignards, Amines) N->N1 A1 Strong Acids (TFA, TfOH) N->A1 O1 Oxidants (DDQ, CAN) N->O1 B2 Alpha-Carbanion Formation (Stable) B1->B2 N2 No Reaction (Steric Shielding) N1->N2 A2 PMB Cleavage (Cation Release) A1->A2 O2 Oxidative Cleavage (Quinone Byproducts) O1->O2

Chemical stability and reactivity pathways of PMB-protected methanesulfonamide.

Synthetic Workflows & Experimental Protocols

The following self-validating protocols outline the complete lifecycle of the compound in a drug discovery setting: from initial protection to α-functionalization, and finally, global deprotection.

Workflow A Bis(4-methoxybenzyl)amine B Protected Sulfonamide A->B MsCl, Et3N C Alpha-Carbanion Intermediate B->C n-BuLi, -78°C D Functionalized Intermediate C->D Electrophile E Target Primary Sulfonamide D->E TFA, Anisole

Step-by-step synthetic workflow utilizing PMB-protection for alpha-functionalization.

Protocol 1: Synthesis of N,N-bis(4-methoxybenzyl)methanesulfonamide

Objective: Mask the primary amine to prevent premature deprotonation.

  • Preparation: Dissolve bis(4-methoxybenzyl)amine (1.0 eq, ~56.5 mmol) and triethylamine (1.25 eq) in anhydrous THF (55 mL) under a nitrogen atmosphere (1)[1].

  • Cooling: Submerge the reaction flask in an ice bath to reach 0 °C. Causality: Sulfonylation is highly exothermic; cooling prevents side reactions and degradation.

  • Addition: Add methanesulfonyl chloride (1.05 eq) dissolved in THF (20 mL) dropwise with vigorous stirring.

  • Completion: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

  • Workup: Quench with distilled water, extract the aqueous layer with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo to yield a white to light-yellow crystalline solid.

Protocol 2: α-Deprotonation and Electrophilic Trapping

Objective: Generate a reactive carbon nucleophile for structural elaboration.

  • Preparation: Dissolve N,N-bis(4-methoxybenzyl)methanesulfonamide (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi or LiHMDS (1.05 eq) dropwise. Causality: LiHMDS is often preferred over n-BuLi for complex substrates as it is non-nucleophilic, preventing unwanted attack on sensitive functional groups. Stir for 35 minutes to ensure complete generation of the α-carbanion (2)[2].

  • Trapping: Add the chosen electrophile (e.g., an aldehyde, ketone, or alkyl halide) dropwise. Stir for an additional 15–30 minutes at -78 °C.

  • Quenching: Quench the reaction strictly at -78 °C with saturated aqueous NH₄Cl before allowing the flask to warm to room temperature. Extract and purify via flash chromatography.

Protocol 3: Global Deprotection (TFA-Mediated Cleavage)

Objective: Unmask the primary sulfonamide pharmacophore.

  • Preparation: Dissolve the functionalized PMB-protected sulfonamide in Dichloromethane (DCM) to achieve a 0.11 M solution (5)[5].

  • Scavenger Addition: Add Anisole (3.0 eq) to the stirring solution. Causality: Acidic cleavage of PMB groups generates highly reactive 4-methoxybenzyl carbocations. Without a highly nucleophilic scavenger like anisole to intercept these cations, they will rapidly re-alkylate the newly freed sulfonamide or undergo Friedel-Crafts alkylation with other aromatic rings in the drug molecule.

  • Acidification: Add Trifluoroacetic Acid (TFA) to achieve a 1:1 v/v ratio with DCM.

  • Cleavage: Stir the mixture at 55 °C for 12 hours (or at room temperature if the substrate is highly acid-sensitive).

  • Isolation: Concentrate the reaction mixture in vacuo to remove TFA and DCM. Purify the crude residue via reverse-phase HPLC or recrystallization to isolate the pure primary sulfonamide.

Conclusion

N,N-bis(4-methoxybenzyl)methanesulfonamide is an indispensable reagent in the modern synthetic chemist's toolkit. By leveraging the electron-rich, sterically demanding nature of the PMB groups, researchers can achieve highly regioselective α-functionalization of methanesulfonamides. When combined with orthogonal deprotection strategies utilizing cation scavengers, this methodology ensures high-fidelity access to complex, sulfonamide-bearing active pharmaceutical ingredients (APIs).

References

  • The Journal of Organic Chemistry - ACS Publications : Synthesis of β-Hydroxy-α,α-difluorosulfonamides URL: [Link]

  • Kiessling Lab : p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides URL: [Link]

  • Saint Petersburg State University : α-Diazomethanesulfonamides Preparation URL: [Link]

  • Scholaris : Expanding the Armory: Pentafluorobenzene Sulfonamide as a Novel, Tunable Warhead URL:[Link]

Sources

Exploratory

Unlocking the Pharmacological Potential of Sulfonamide Derivatives: A Technical Guide to Biological Activity and Assay Methodologies

Executive Summary: The Evolution of the Sulfonamide Scaffold The sulfonamide moiety (–SO₂NH₂) is one of the most versatile and historically significant pharmacophores in medicinal chemistry. Originally discovered in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Evolution of the Sulfonamide Scaffold

The sulfonamide moiety (–SO₂NH₂) is one of the most versatile and historically significant pharmacophores in medicinal chemistry. Originally discovered in the 1930s as the first broad-spectrum synthetic antibacterial class, the scaffold has since evolved far beyond infectious diseases. Because the sulfonamide group acts as an effective bioisostere for carboxylic acids—offering a unique hydrogen-bonding network and high metabolic stability—it has become a cornerstone in modern oncology, endocrinology, and neurology.

This whitepaper provides an in-depth mechanistic analysis of the dual biological activities of sulfonamide derivatives: their classical antibacterial efficacy via Dihydropteroate Synthase (DHPS) inhibition, and their emerging anticancer potential through Carbonic Anhydrase (CA) inhibition and cell cycle perturbation. Furthermore, this guide outlines self-validating, field-proven experimental protocols designed to rigorously quantify these activities in preclinical drug development.

Antibacterial Mechanisms: Targeting DHPS and Overcoming Resistance

Mechanistic Causality

Sulfonamides act as competitive inhibitors of Dihydropteroate Synthase (DHPS) , a critical enzyme in the bacterial folate biosynthesis pathway. Because bacteria cannot uptake exogenous folate, they must synthesize it de novo by condensing 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) with para-aminobenzoic acid (pABA). Sulfonamides structurally mimic pABA, binding to the DHPS active site and halting the production of 7,8-dihydropteroate, thereby starving the cell of the tetrahydrofolate required for DNA and RNA synthesis.

However, clinical utility has been challenged by plasmid-borne sul genes (e.g., Sul1, Sul2). Recent structural analyses reveal that these Sul enzymes possess a unique Phe-Gly insertion in their active site. This structural modification expands the binding pocket, resulting in a >1000-fold loss in sulfonamide binding affinity while preserving the natural affinity for pABA . Understanding this structural divergence is critical when screening next-generation sulfonamide derivatives.

FolatePathway DHPP DHPP DHPS DHPS Enzyme DHPP->DHPS pABA pABA pABA->DHPS DHP 7,8-Dihydropteroate DHPS->DHP Folate Tetrahydrofolate (DNA/RNA Synthesis) DHP->Folate Sulfonamide Sulfonamide (Competitive Inhibitor) Sulfonamide->DHPS Blocks pABA binding

Figure 1: Folate biosynthesis pathway and competitive inhibition by sulfonamides.

Protocol: HPLC-Based DHPS Kinetic Inhibition Assay

To accurately determine the Ki​ of novel sulfonamides, we utilize an HPLC-based detection method rather than traditional coupled spectrophotometric assays. Coupled assays are notoriously susceptible to false positives caused by off-target inhibition of the coupling enzyme. HPLC provides direct, unambiguous quantification of the 7,8-dihydropteroate (DHP) product.

Self-Validating System Design:

  • Enzyme Preparation & Control: Purify recombinant wild-type E. coli DHPS alongside a plasmid-borne Sul1 variant. Causality: The Sul1 variant serves as an obligatory negative control. If a novel compound inhibits both WT DHPS and Sul1 equally, it is likely a promiscuous aggregator or non-specific binder, rather than a true active-site inhibitor.

  • Reaction Mixture: Combine 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 5 mM DTT. Add 100 nM DHPS. Causality: DHPS contains sensitive active-site cysteine residues; DTT is strictly required to prevent oxidative inactivation during the assay window.

  • Substrate Addition: Introduce 10 µM DHPP and titrate pABA (1–50 µM) against varying concentrations of the sulfonamide inhibitor (0.1–100 µM).

  • Quenching: Terminate the reaction at exactly 10 minutes using 10% trichloroacetic acid (TCA). Causality: TCA instantly denatures the enzyme, precipitating the protein and preventing residual post-assay activity from skewing the kinetic data.

  • Quantification: Centrifuge at 14,000 x g for 5 mins. Inject the supernatant into a C18 reverse-phase HPLC column, monitoring DHP absorbance at 275 nm.

  • Data Analysis: Fit the initial velocities to a competitive inhibition model using Michaelis-Menten kinetics to derive the Ki​ .

Quantitative Data: Antibacterial Efficacy
CompoundTarget Strain / EnzymeMIC (µg/mL) Ki​ (µM)Mechanism / Notes
SulfamethoxazoleE. coli (Wild-Type)2.00.5Classic competitive DHPS inhibitor
SulfamethoxazoleE. coli (Sul1 Plasmid)>256>500Resistance via active site Phe-Gly insertion
Compound 8bS. aureus4.01.2Novel 2,5-Dichlorothiophene derivative

Anticancer Mechanisms: Metalloenzyme Inhibition and Cell Cycle Arrest

Mechanistic Causality

The transition of sulfonamides into oncology is driven by two distinct mechanisms: Carbonic Anhydrase (CA) inhibition and cell cycle perturbation.

Carbonic Anhydrase Inhibition: Solid tumors rapidly outgrow their vascular supply, creating a hypoxic microenvironment. This hypoxia stabilizes HIF-1α, which upregulates the transmembrane metalloenzymes CA IX and CA XII. These isoforms hydrate extracellular CO₂ to bicarbonate and protons, driving extracellular acidosis—a state that promotes metastasis, tissue invasion, and immune evasion. Sulfonamides act as potent CA inhibitors by coordinating directly with the active site Zn²⁺ ion, displacing the catalytic water/hydroxide molecule and neutralizing tumor acidosis .

Cell Cycle Arrest: Certain novel sulfonamides, such as E7070 (Indisulam), exhibit CA-independent anticancer activity. E7070 disrupts the cell cycle at multiple checkpoints (G1/S and G2/M transitions) by inhibiting CDK2 catalytic activity, downregulating cyclins A and B1, and inducing p53/p21 expression . Furthermore, recent in-vitro and in-silico investigations of thiophene-based sulfonamides (e.g., Compound 8b) demonstrate potent cytotoxicity against HeLa and MCF-7 cell lines, rivaling standard chemotherapeutics like cisplatin .

CAInhibition Hypoxia Tumor Hypoxia HIF1a HIF-1α Activation Hypoxia->HIF1a CAIX Carbonic Anhydrase IX (Overexpression) HIF1a->CAIX Acidosis Extracellular Acidosis (Tumor Survival) CAIX->Acidosis Apoptosis Tumor Cell Apoptosis Acidosis->Apoptosis Prevents SulfaDrug Sulfonamide Derivative (CA Inhibitor) SulfaDrug->CAIX Inhibits catalytic Zn2+ site SulfaDrug->Apoptosis Promotes

Figure 2: Hypoxia-induced CA IX signaling and targeted sulfonamide intervention.

Protocol: Stopped-Flow CO₂ Hydrase Kinetic Assay

To determine the IC50​ of sulfonamides against CA isoforms, standard microplate readers are entirely inadequate. The hydration of CO₂ by CA is one of the fastest known enzymatic reactions ( kcat​≈106s−1 ). Therefore, we must employ stopped-flow spectrophotometry to monitor the rapid pH change via an indicator dye within a millisecond timeframe.

Self-Validating System Design:

  • Buffer System: Prepare 10 mM HEPES (pH 7.4), 20 mM Na₂SO₄, and 0.2 mM Phenol Red indicator. Causality: Sulfate ions (Na₂SO₄) are used to maintain ionic strength because, unlike chloride ions, they do not coordinate with the active site Zn²⁺ ion. Using NaCl would introduce weak baseline CA inhibition, artificially skewing the data.

  • Enzyme-Inhibitor Pre-incubation: Incubate 10 nM recombinant CA IX with varying concentrations of the sulfonamide for 15 minutes at 20°C. Causality: Sulfonamides frequently exhibit slow-binding kinetics. Failing to pre-incubate ensures thermodynamic equilibrium is not reached, leading to a drastic underestimation of inhibitor potency.

  • Substrate Preparation: Prepare CO₂-saturated water at 20°C (yielding approx. 30 mM CO₂).

  • Rapid Mixing: Inject equal volumes of the enzyme-inhibitor complex and CO₂-saturated water into the stopped-flow observation cell.

  • Detection: Monitor the decrease in Phenol Red absorbance at 558 nm over a 10-second window to capture the pre-steady-state velocity.

  • Validation Control: Always run an uncatalyzed reaction (buffer + CO₂ without enzyme). Causality: CO₂ undergoes spontaneous hydration in water. This baseline non-enzymatic rate must be subtracted from all enzymatic rates to isolate true catalytic inhibition.

Quantitative Data: CA Isoform Selectivity & Cytotoxicity
CompoundCA I IC50​ (nM)CA II IC50​ (nM)CA IX IC50​ (nM)Cytotoxicity (HeLa IC50​ , µM)
Acetazolamide (Control)2501225>50
Indisulam (E7070)>1000>1000>10002.5 (Cell cycle arrest)
Compound 1e4505.691812.5
Compound 8b82045124.62

Conclusion & Future Perspectives

The sulfonamide derivative remains a highly privileged scaffold in drug discovery. By understanding the precise causality behind their varied mechanisms of action—from the competitive steric blockade of bacterial DHPS to the direct Zn²⁺ coordination in human Carbonic Anhydrases—researchers can rationally design next-generation therapeutics. Moving forward, the integration of rigorous, self-validating kinetic assays (such as stopped-flow spectrophotometry and HPLC-based quantification) will be paramount in differentiating true target engagement from assay artifacts, ultimately accelerating the pipeline from bench to bedside.

References

  • Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv. Available at:[Link]

  • Mechanisms of action of the novel sulfonamide anticancer agent E7070 on cell cycle progression in human non-small cell lung cancer cells. PubMed / NIH. Available at: [Link]

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. IMR Press (Frontiers in Bioscience-Landmark). Available at:[Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. PMC / NIH. Available at:[Link]

Foundational

N,N-bis(4-methoxybenzyl)methanesulfonamide safety and handling

Technical Whitepaper: Advanced Handling and Synthetic Utility of N,N-bis(4-methoxybenzyl)methanesulfonamide Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Researchers, and Drug Development...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Advanced Handling and Synthetic Utility of N,N-bis(4-methoxybenzyl)methanesulfonamide

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals

Executive Summary

In modern drug discovery and complex organic synthesis, the functionalization of primary sulfonamides presents a significant chemoselective challenge due to the high acidity of the N-H protons. N,N-bis(4-methoxybenzyl)methanesulfonamide (CAS: 852358-71-5)[1] has emerged as a premier reagent to bypass this limitation. By masking the nitrogen with two para-methoxybenzyl (PMB) groups, chemists can selectively deprotonate the alpha-methyl group to generate a reactive sulfonyl carbanion[2]. This whitepaper details the mechanistic rationale, safety profiles, and self-validating experimental protocols required to handle this compound effectively, ensuring high-yield downstream applications in the synthesis of pharmaceutical intermediates such as Nav1.5 channel blockers[2], KIF18A inhibitors[3], and complex thiazinanes[4].

Chemical Identity & Physical Properties

To ensure reproducible experimental design, it is critical to understand the foundational physicochemical properties of the reagent. The quantitative data for N,N-bis(4-methoxybenzyl)methanesulfonamide is summarized in Table 1.

Table 1: Physicochemical Properties

Property Value
Chemical Name N,N-bis(4-methoxybenzyl)methanesulfonamide
CAS Number 852358-71-5[1]
Molecular Formula C17H21NO4S[1]
Molecular Weight 335.42 g/mol [5]
Purity Standard ≥ 98% (Typical commercial grade)[1]
Appearance White to off-white crystalline solid

| Solubility Profile | Soluble in THF, DCM, EtOAc; Insoluble in H₂O |

Mechanistic Utility: The Causality of PMB Protection

As application scientists, we must base our synthetic routing on mechanistic causality. Why utilize the bis-PMB protected variant over a standard benzyl or unprotected methanesulfonamide?

  • Alpha-Deprotonation Exclusivity: Unprotected methanesulfonamide (CH₃SO₂NH₂) contains highly acidic N-H protons. Attempting to deprotonate the alpha-carbon requires excess equivalents of strong base, leading to insoluble poly-anions and complex side reactions[6]. The bis-PMB protection completely masks the nitrogen, directing bases like n-BuLi or KHMDS exclusively to the alpha-methyl group[2].

  • Orthogonal Deprotection: Standard benzyl groups often require harsh catalytic hydrogenation (Pd/C, H₂) for removal, which can inadvertently reduce sensitive alkenes, alkynes, or halogenated aromatic rings present in advanced drug candidates[7]. In contrast, the electron-donating methoxy groups of the PMB moiety stabilize the intermediate carbocation during cleavage, allowing for rapid, mild deprotection using Trifluoroacetic acid (TFA) at room temperature[8].

G Start Methanesulfonamide (CH3SO2NH2) Protection PMB Protection (PMB-Cl, Base) Start->Protection Protected N,N-bis(PMB)methanesulfonamide (Stable Precursor) Protection->Protected Deprotonation Alpha-Deprotonation (n-BuLi or KHMDS, -78°C) Protected->Deprotonation Carbanion Sulfonyl Carbanion Intermediate Deprotonation->Carbanion Electrophile Electrophilic Trapping (Aldehydes, Ketones, Halides) Carbanion->Electrophile Functionalized Functionalized N,N-bis(PMB) Sulfonamide Electrophile->Functionalized Deprotection Global Deprotection (TFA, DCM, Scavenger) Functionalized->Deprotection Final Target Primary Sulfonamide (Drug Candidate) Deprotection->Final

Workflow for utilizing PMB-protected methanesulfonamide in organic synthesis.

Safety, Handling, and Storage Protocols

To ensure both operator safety and reagent integrity, strict environmental controls must be maintained.

  • Hazards & PPE: The compound is a mild skin and respiratory irritant. Standard PPE (nitrile gloves, safety glasses, flame-retardant lab coat) is mandatory. All manipulations must be performed in a certified fume hood.

  • Storage: Store at room temperature in a tightly sealed, desiccated container. Keep away from strong oxidizing agents.

  • Handling for Synthesis: Because downstream applications require highly reactive organolithium or silazide bases, the solid must be thoroughly dried prior to use. Trace moisture will prematurely quench the base, severely depressing yields. Azeotropic drying with anhydrous toluene prior to use is highly recommended.

Experimental Workflows

The following protocols are designed as self-validating systems. Every critical step includes a mechanistic checkpoint to verify success before proceeding.

Protocol A: Alpha-Deprotonation and Electrophilic Trapping

This workflow details the synthesis of β-hydroxy sulfonamides via aldol-type addition, a common motif in modern therapeutics[3][6].

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Dissolution: Dissolve N,N-bis(4-methoxybenzyl)methanesulfonamide (1.0 equiv, typically 2.0-5.0 mmol) in anhydrous THF to achieve a 0.2 M solution.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Allow 10 minutes for thermal equilibration.

  • Deprotonation: Dropwise add n-Butyllithium (1.1 equiv, 1.6 M or 2.5 M in hexanes) via a gas-tight syringe[2].

    • Causality: The low temperature prevents the highly nucleophilic n-BuLi from attacking the sulfonamide sulfur (which would cause S-N bond cleavage) and strictly favors acid-base proton transfer at the alpha-carbon.

    • Self-Validation Check: Quench a 0.1 mL aliquot with D₂O. A quick ¹H-NMR should reveal >95% deuterium incorporation at the alpha-methyl position (disappearance of the singlet at ~2.8 ppm).

  • Electrophilic Addition: After 15 minutes of stirring, add the target electrophile (e.g., an aldehyde, 1.1 equiv) dissolved in a minimum volume of anhydrous THF dropwise[3].

  • Quenching: Stir for 30 minutes at -78 °C, then quench the reaction by adding saturated aqueous NH₄Cl.

    • Causality: NH₄Cl is a weak acid. It safely neutralizes the resulting lithium alkoxide and destroys any residual n-BuLi without driving undesired elimination reactions (dehydration) that stronger acids might cause.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate for purification via flash chromatography.

Protocol B: Global Deprotection of PMB Groups

Once the molecular scaffold is built, the PMB groups must be removed to reveal the primary sulfonamide[8].

  • Dissolution: Dissolve the functionalized N,N-bis(PMB) sulfonamide in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Scavenger Addition: Add 1,3-dimethoxybenzene or anisole (3.0 equiv) to the solution[9].

    • Causality: TFA cleavage generates highly electrophilic PMB carbocations. Without a scavenger, these cations will rapidly re-alkylate your product at electron-rich sites (e.g., aromatic rings or alcohols). 1,3-dimethoxybenzene acts as a sacrificial nucleophile to permanently trap these cations[9].

  • Acidification: Slowly add Trifluoroacetic acid (TFA) to achieve a 30% to 50% v/v ratio of TFA to DCM[7].

    • Self-Validation Check: The solution will immediately turn bright orange or deep red. This intense color is the visual confirmation of the stabilized PMB carbocation formation.

  • Reaction: Stir at room temperature for 2 to 12 hours. Monitor the disappearance of the starting material via TLC.

  • Isolation: Concentrate the mixture under reduced pressure to remove volatile TFA. Neutralize the residue with saturated aqueous NaHCO₃ until gas evolution ceases, extract with EtOAc, and purify to yield the final primary sulfonamide.

Conclusion

N,N-bis(4-methoxybenzyl)methanesulfonamide is an indispensable building block in the synthetic chemist's toolkit. By leveraging the orthogonal stability of the PMB protecting groups, researchers can execute complex, strongly basic alpha-functionalizations without compromising the integrity of the sulfonamide moiety. Adhering to the rigorous, self-validating protocols outlined above ensures high fidelity in the generation of complex pharmaceutical architectures.

Sources

Protocols & Analytical Methods

Method

Purification techniques for N,N-bis(4-methoxybenzyl)methanesulfonamide

Application Note: Advanced Purification Strategies for N,N-Bis(4-methoxybenzyl)methanesulfonamide Executive Summary & Chemical Context N,N-bis(4-methoxybenzyl)methanesulfonamide (CAS: 852358-71-5) is a highly valued synt...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification Strategies for N,N-Bis(4-methoxybenzyl)methanesulfonamide

Executive Summary & Chemical Context

N,N-bis(4-methoxybenzyl)methanesulfonamide (CAS: 852358-71-5) is a highly valued synthetic intermediate, frequently utilized in the generation of α-diazomethanesulfonamides and the subsequent exploration of azole-based carbonic anhydrase inhibitors[1]. The molecule features a polar methanesulfonamide core flanked by two electron-rich 4-methoxybenzyl (PMB) protecting groups.

As a Senior Application Scientist, I have designed this purification protocol to address the specific vulnerabilities of this architecture. The PMB groups are notoriously acid-labile, meaning traditional purification methods for amines and sulfonamides (which heavily rely on strong acidic aqueous washes) will result in catastrophic degradation. The following orthogonal workflow relies on mild liquid-liquid extraction (LLE), normal-phase flash column chromatography (FCC), and low-temperature recrystallization to yield >99% pure material without compromising the protecting groups [2] [3].

Physicochemical & Impurity Profiling

To design a self-validating purification protocol, we must first establish the physicochemical baseline of the target and its surrounding reaction matrix.

Table 1: Physicochemical and Impurity Profiling Data

Parameter / ComponentValue / CharacteristicsImpact on Purification Strategy
Molecular Weight 335.42 g/mol Standard organic handling; non-volatile.
LogP (Estimated) ~2.5 - 3.0Highly lipophilic; partitions strongly into organic solvents (DCM, EtOAc).
Acid Sensitivity High (PMB groups)Critical: Avoid strong aqueous acids (e.g., HCl) during workup to prevent premature deprotection.
Impurity: Bis(4-methoxybenzyl)amine Basic, pKa ~8.5Cannot be removed via standard acidic wash due to PMB sensitivity. Must be separated orthogonally via chromatography.
Impurity: Methanesulfonyl chloride Electrophilic, volatileHydrolyzed by mild aqueous base (NaHCO3) to water-soluble methanesulfonate salts.
Impurity: Triethylamine HCl Highly water-soluble saltEasily removed via aqueous partitioning in the initial LLE phase.

Strategic Workflow Design

The purification strategy is a three-phase orthogonal system. Each phase exploits a different physical property (solubility, polarity, and thermodynamic crystallization) to strip away specific classes of impurities.

PurificationWorkflow Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction (DCM / aq. NaHCO3) Crude->LLE OrgPhase Organic Phase (Target + Neutral Impurities) LLE->OrgPhase DCM Layer AqPhase Aqueous Phase (Salts, Acids - Discard) LLE->AqPhase Aqueous Layer FCC Flash Column Chromatography (Silica, EtOAc/Hexane) OrgPhase->FCC Concentrate Fractions Target Fractions (TLC Validated) FCC->Fractions Elution Cryst Recrystallization (Hot EtOAc / Hexane) Fractions->Cryst Solvent Swap Pure Pure N,N-bis(PMB)methanesulfonamide (>99% Purity) Cryst->Pure Cool to -78°C

Fig 1. Multistage purification workflow for N,N-bis(PMB)methanesulfonamide.

Step-by-Step Purification Protocols

Phase 1: Liquid-Liquid Extraction (LLE) & Aqueous Workup

Causality: Standard amine syntheses often utilize 1M HCl washes to remove unreacted basic amines. However, the electron-rich PMB groups are highly susceptible to acid-mediated cleavage, forming 4-methoxybenzyl cations. Therefore, we strictly avoid acidic aqueous washes. Instead, a mild basic wash is employed to neutralize and partition methanesulfonic acid and residual methanesulfonyl chloride into the aqueous phase, leaving the unreacted amine to be separated later via chromatography [1].

  • Dilution: Dilute the crude reaction mixture (typically in THF or DCM) with an equal volume of Dichloromethane (DCM) to ensure complete solubilization of the lipophilic target.

  • Basic Wash: Wash the organic layer with saturated aqueous NaHCO3 (2 x 50 mL per gram of crude).

    • Self-Validation Checkpoint: Test the pH of the aqueous discard. It must be mildly basic (~pH 8). If it is acidic, residual methanesulfonyl chloride is still hydrolyzing; repeat the NaHCO3 wash until the aqueous layer remains basic.

  • Brine Wash: Wash with saturated NaCl (brine) (1 x 50 mL/g crude) to break any emulsions and remove residual water from the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure (rotary evaporation at 35 °C) to yield a crude viscous oil or solid.

Phase 2: Flash Column Chromatography (FCC)

Causality: While LLE removes ionic and highly polar impurities, non-polar organic impurities (e.g., unreacted bis(4-methoxybenzyl)amine and degraded PMB byproducts) remain. Normal-phase silica gel chromatography effectively resolves these based on polarity. The dual PMB groups impart significant lipophilicity, causing the target to elute earlier than unprotected sulfonamides, but later than non-polar degradation products.

  • Column Preparation: Prepare a silica gel column (200-300 mesh) using a slurry method with 100% Hexane.

  • Loading: Dissolve the crude product in a minimum volume of DCM (approx. 1-2 mL/g) and carefully load it onto the silica bed.

  • Elution: Elute using a step gradient of Ethyl Acetate (EtOAc) in Hexane (start at 10% EtOAc, increase to 30% EtOAc).

  • Fraction Collection: Monitor fractions via TLC (UV active at 254 nm due to the PMB aromatic rings).

    • Self-Validation Checkpoint: On a TLC plate (Hexane:EtOAc 7:3), the product should appear as a distinct UV-active spot (Rf ~0.4). Unreacted amine will streak or remain near the baseline due to its high polarity and basicity. Combine only the fractions containing the pure Rf ~0.4 spot and concentrate.

Phase 3: Low-Temperature Recrystallization

Causality: To achieve the >99% purity required for sensitive downstream applications (like diazo transfer reactions), crystallization is employed. The target exhibits a steep temperature-solubility gradient in ethyl acetate/hexane mixtures. By deep-cooling the system, we force the thermodynamic precipitation of the target while kinetically trapping trace organic impurities in the mother liquor [2].

  • Dissolution: Dissolve the pre-purified solid from Phase 2 in a minimum volume of boiling Ethyl Acetate (approx. 2-3 mL/g).

  • Anti-Solvent Addition: Remove from heat and add hot Hexane dropwise while swirling until the solution becomes slightly turbid (the "cloud point"). Add 1-2 drops of hot EtOAc just until the solution clarifies. (The typical optimal ratio is 1:4 to 1:5 EtOAc:Hexane).

    • Self-Validation Checkpoint: The formation of persistent cloudiness upon the addition of hexane confirms the correct solvent saturation ratio. If the solution "oils out" (forms a separate liquid layer) instead of crystallizing, the solvent system is too non-polar. Add a few drops of EtOAc to redissolve the oil and allow it to cool more slowly.

  • Nucleation: Allow the solution to cool slowly to room temperature undisturbed to promote optimal crystal nucleation.

  • Deep Cooling: Transfer the flask to a -20 °C to -78 °C environment (freezer or dry ice bath) overnight to maximize yield [2].

  • Isolation: Filter the resulting white crystals rapidly using a chilled Büchner funnel. Wash the filter cake with ice-cold hexane (2 x 10 mL) and dry under high vacuum for 4 hours.

References

  • Krivovicheva, V., et al. "Versatile Diazomethane Sulfonamide for Expedited Exploration of Azole-Based Carbonic Anhydrase Inhibitors via [3+2] Cycloaddition." ChemMedChem (2023). URL: [Link]

  • Rombach, M., et al. "Synthesis of β-Hydroxy-α,α-difluorosulfonamides from Carbanions of Difluoromethanesulfonamides." The Journal of Organic Chemistry (2021). URL: [Link]

  • Krivovicheva, V., et al. "Chemistry of Substituted Thiazinanes and Their Derivatives." MDPI Molecules (2020). URL: [Link]

Application

Application Note: Analytical Methods for Monitoring the Synthesis and Deprotection of N,N-bis(4-methoxybenzyl)methanesulfonamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction Methanesulfonamide is a critical structural motif in medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction

Methanesulfonamide is a critical structural motif in medicinal chemistry, frequently serving as a pharmacophore in anti-arrhythmic agents, COX-2 inhibitors, and novel sulfonamide antibiotics. During complex multi-step syntheses, the sulfonamide nitrogen often requires robust protection to prevent unwanted nucleophilic side reactions. The para-methoxybenzyl (PMB) group is highly favored for this purpose due to its stability under strong basic alkylation conditions and its orthogonal cleavability [1].

N,N-bis(4-methoxybenzyl)methanesulfonamide (CAS: 852358-71-5) frequently emerges in these synthetic routes—either as a deliberately fully protected intermediate or as an over-alkylated byproduct. Monitoring its reactions, specifically its stepwise deprotection back to the free methanesulfonamide, requires a sophisticated analytical strategy capable of distinguishing between species with vastly different polarities and ionization profiles.

Mechanistic Grounding & Causality

To design a self-validating analytical method, one must first understand the chemical causality driving the deprotection of the bis-PMB sulfonamide. The removal of PMB groups proceeds via two primary orthogonal mechanisms:

Acidic Cleavage (TFA / Anisole)

Trifluoroacetic acid (TFA) protonates the sulfonamide/PMB ether, promoting the heterolytic cleavage of the C-N bond to generate a highly stabilized 4-methoxybenzyl carbocation. Because this reaction is reversible, the carbocation can easily re-alkylate the intermediate mono-PMB sulfonamide or polymerize. To prevent this, anisole (methoxybenzene) is introduced as a sacrificial nucleophilic scavenger. Anisole captures the PMB cation via electrophilic aromatic substitution, forming a stable, inert PMB-anisole adduct and irreversibly driving the deprotection to completion [2].

Oxidative Cleavage (DDQ)

When acid-labile functional groups (e.g., Boc, acetals) are present elsewhere on the molecule, oxidative deprotection using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is employed. DDQ initiates a single-electron transfer (SET) from the electron-rich PMB aromatic ring, forming a radical cation. Subsequent loss of a benzylic proton and trapping by ambient water yields a hemiacetal intermediate. This hemiacetal rapidly collapses into p-methoxybenzaldehyde and the free sulfonamide[3].

Analytical Causality: The "Polarity & Ionization Shift"

Monitoring this stepwise deprotection (Bis-PMB → Mono-PMB → Free Sulfonamide) presents a unique analytical challenge:

  • Chromatographic Shift: The starting bis-PMB material is highly lipophilic and retains strongly on a C18 column. Conversely, the final free methanesulfonamide is highly polar and elutes near the void volume.

  • Ionization Polarity Switching: N,N-bis(PMB)methanesulfonamide lacks an acidic N-H proton; thus, it is strictly detectable in ESI+ mode (e.g., [M+H]⁺). However, the intermediate mono-PMB and the final free methanesulfonamide possess acidic N-H protons (pKa ~ 10), making them highly responsive in ESI- mode ([M-H]⁻). A polarity-switching LC-MS method is therefore a mandatory self-validating requirement to ensure no intermediate is missed.

Reaction & Analytical Workflow Visualization

G BisPMB N,N-bis(PMB)methanesulfonamide (Starting Material) Acidic Acidic Deprotection (TFA / Anisole) BisPMB->Acidic Pathway A Oxidative Oxidative Deprotection (DDQ / H2O) BisPMB->Oxidative Pathway B MonoPMB N-(PMB)methanesulfonamide (Intermediate) Acidic->MonoPMB -1 PMB FreeSulf Methanesulfonamide (Final Product) Acidic->FreeSulf -1 PMB Byprod1 PMB-Anisole Adduct (Scavenged Byproduct) Acidic->Byprod1 Oxidative->MonoPMB -1 PMB Oxidative->FreeSulf -1 PMB Byprod2 p-Methoxybenzaldehyde (Oxidation Byproduct) Oxidative->Byprod2 MonoPMB->Acidic MonoPMB->Oxidative

Reaction pathways for the stepwise deprotection of N,N-bis(PMB)methanesulfonamide.

Quantitative Data Presentation

The following table summarizes the expected analytical profiles required to accurately monitor the reaction components using a polarity-switching LC-MS/UV system.

CompoundFormulaMW ( g/mol )ESI+ [M+H]⁺ESI- [M-H]⁻UV λ_max (nm)Relative Polarity (C18)
N,N-bis(PMB)methanesulfonamide C₁₇H₂₁NO₄S335.42336.1N/A226, 274Low (Late eluting)
N-(PMB)methanesulfonamide C₉H₁₃NO₃S215.27216.1214.1226, 274Medium
Methanesulfonamide CH₅NO₂S95.1296.094.0< 210High (Early eluting)
p-Methoxybenzaldehyde (DDQ Byproduct)C₈H₈O₂136.15137.1N/A280Medium
PMB-Anisole Adduct (TFA Byproduct)C₁₅H₁₆O₂228.29229.1N/A224, 278Low (Late eluting)

Experimental Protocols

Protocol A: Stepwise Deprotection (TFA/Anisole Method)

This protocol is designed as a self-validating system where the physical state and color changes directly correlate with the mechanistic generation of the PMB cation.

  • Preparation: In a dry 25 mL round-bottom flask, dissolve N,N-bis(4-methoxybenzyl)methanesulfonamide (1.0 mmol, 335.4 mg) in neat Trifluoroacetic Acid (TFA) (10 mL) to achieve a concentration of 0.1 M.

  • Scavenger Addition: Immediately add Anisole (10.0 mmol, 1.08 mL) to the reaction mixture.

    • Causality Check: A 10-fold excess of anisole is critical to ensure pseudo-first-order trapping kinetics, preventing the transient PMB carbocation from polymerizing or re-alkylating the product.

  • Reaction Execution: Stir the mixture at 60 °C under an inert nitrogen atmosphere. The reaction will transition from colorless to a deep pink/purple hue—a visual validation of the transient PMB carbocation formation.

  • In-Process Sampling: Withdraw 10 µL aliquots at 1 h, 3 h, and 6 h. Quench each aliquot immediately in 990 µL of Acetonitrile/Water (50:50) to halt the reaction prior to LC-MS injection.

  • Workup & Isolation: Upon LC-MS confirmation of complete conversion to free methanesulfonamide, concentrate the mixture under reduced pressure to remove TFA. Triturate the crude oily residue with cold diethyl ether (20 mL). The highly polar methanesulfonamide will precipitate as a white solid, while the lipophilic PMB-anisole adducts remain dissolved in the ether layer. Filter and dry the solid in vacuo.

Protocol B: Polarity-Switching LC-MS/UV Monitoring Workflow

This method ensures full mass balance tracking across the extreme polarity shifts of the reaction.

  • Column Selection: Use a high-retention C18 Reverse-Phase column (e.g., Waters Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in MS-grade Water.

    • Solvent B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Causality Check: Formic acid is essential. It provides protons for ESI+ ionization of the PMB ethers while maintaining a low enough pH to keep the free sulfonamide fully protonated, improving its poor retention on the C18 column.

  • Gradient Elution:

    • 0.0 - 0.5 min: 2% B (Isocratic hold to trap free methanesulfonamide)

    • 0.5 - 4.0 min: 2% B to 98% B (Linear gradient)

    • 4.0 - 5.0 min: 98% B (Wash out bis-PMB and PMB-anisole adducts)

  • Detection Parameters:

    • UV/Vis DAD: Monitor at 210 nm (for free sulfonamide), 226 nm, and 274 nm (for PMB tracking).

    • Mass Spectrometry: Fast polarity switching (ESI+ / ESI-). Scan range: m/z 50–500.

  • Data Interpretation: The reaction is deemed complete when the ESI+ signal at m/z 336.1 (Bis-PMB) and the ESI- signal at m/z 214.1 (Mono-PMB) are completely extinguished, leaving a stable ESI- signal at m/z 94.0 (Free methanesulfonamide) eluting at the beginning of the gradient.

References

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups Chemistry - A European Journal (2025) URL:[Link]

  • Usage of Anisole in PMB deprotection using TFA ResearchGate (Scientific Forum Discussion & Mechanistic Review) URL:[Link]

  • PMB Protecting Group: PMB Protection & Deprotection Mechanism Total Synthesis (Mechanistic Database) URL:[Link]

  • Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell Organic Letters (ACS Publications, 2017) URL:[Link]

Method

Applications of N,N-bis(4-methoxybenzyl)methanesulfonamide in medicinal chemistry

Application Note: Advanced Synthetic Modalities of N,N-bis(4-methoxybenzyl)methanesulfonamide in Medicinal Chemistry Executive Summary In contemporary medicinal chemistry, the primary sulfonamide group (–SO₂NH₂) is a pri...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthetic Modalities of N,N-bis(4-methoxybenzyl)methanesulfonamide in Medicinal Chemistry

Executive Summary

In contemporary medicinal chemistry, the primary sulfonamide group (–SO₂NH₂) is a privileged pharmacophore, most notably recognized for its critical role in zinc-metalloenzyme inhibition (e.g., Carbonic Anhydrases) and ion channel modulation. However, the direct functionalization of primary sulfonamides is notoriously difficult due to the acidic nature of the nitrogen protons and their propensity for unwanted nucleophilic side reactions.

N,N-bis(4-methoxybenzyl)methanesulfonamide (CAS: 852358-71-5) emerges as a highly strategic building block to circumvent these limitations. By masking the sulfonamide nitrogen with two p-methoxybenzyl (PMB) groups, chemists can achieve complete steric and electronic shielding. This enables aggressive functionalization at the α-carbon using strong bases (e.g., n-BuLi, LiHMDS) or diazo transfer reagents. The PMB groups can subsequently be cleaved under mild acidic conditions (e.g., Trifluoroacetic acid) via the generation of a stabilized resonance-delocalized carbocation, revealing the biologically active primary sulfonamide.

This application note details the mechanistic rationale and self-validating protocols for utilizing this reagent across three distinct therapeutic domains: Carbonic Anhydrase (CA) inhibitors, bioactive thiazinane scaffolds, and Nav1.5 sodium channel blockers.

Synthesis of Azole-Based Carbonic Anhydrase Inhibitors

Mechanistic Rationale & Causality Tumor-associated human Carbonic Anhydrase isoforms (hCA IX and XII) are prime targets for hypoxic cancer therapies. To bind the active-site zinc ion effectively, a primary sulfonamide is strictly required. By converting N,N-bis(PMB)methanesulfonamide into a diazo reagent (1-diazo-N,N-bis(4-methoxybenzyl)methanesulfonamide), researchers can perform [3+2] dipolar cycloadditions with various alkynes. The PMB protection is crucial here; it prevents the sulfonamide nitrogen from interfering with the diazo transfer and subsequent cycloaddition, allowing the selective formation of pyrazole or triazole cores before final deprotection [1].

G A N,N-bis(PMB) methanesulfonamide B Diazo Transfer (Base, Diazo donor) A->B C 1-diazo-N,N-bis(PMB) methanesulfonamide B->C D [3+2] Cycloaddition (Alkynes/Alkenes) C->D E PMB-Protected Azole Sulfonamide D->E F Deprotection (TFA) E->F G Primary Azole Sulfonamide (hCA Inhibitor) F->G

Workflow for synthesizing azole-based carbonic anhydrase inhibitors via diazo transfer.

Protocol 1.1: Diazo Transfer and [3+2] Cycloaddition Workflow

Self-Validating System: This protocol incorporates in-process analytical checks to ensure intermediate stability before committing to the cycloaddition.

  • Diazo Transfer:

    • Dissolve N,N-bis(PMB)methanesulfonamide (1.0 eq) in dry acetonitrile. Add K₂CO₃ (1.5 eq) and cool to 0 °C.

    • Dropwise, add a diazo donor (e.g., p-ABSA or tosyl azide, 1.2 eq).

    • Validation Step: Monitor via TLC (Hexane/EtOAc 7:3). The reaction is complete when the starting material spot disappears and a new, distinct pale-yellow spot appears. IR spectroscopy of an evaporated aliquot must show a sharp, intense diazo stretch at ~2100 cm⁻¹.

  • [3+2] Cycloaddition:

    • Isolate the diazo intermediate and dissolve in DMF. Add the desired terminal alkyne (1.2 eq) and a catalytic amount of Ru(cp*)Cl(PPh₃)₂ (for regioselective 1,5-disubstituted triazoles).

    • Heat to 60 °C for 12 hours.

    • Validation Step: LC-MS should indicate the exact mass of the cycloaddition adduct [M+H]⁺ with no remaining diazo peak.

  • Orthogonal Deprotection:

    • Treat the purified protected azole with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (1:1 v/v) at room temperature for 2 hours.

    • Concentrate under vacuum and triturate with diethyl ether to precipitate the pure primary azole sulfonamide.

Construction of Bioactive Thiazinane Scaffolds

Mechanistic Rationale & Causality Thiazinanones exhibit potent antitumor, antifungal, and antimalarial properties [2]. The synthesis of 1,2-thiazinan-3-one-1,1-dioxides requires the functionalization of the α-carbon of methanesulfonamide. The bis-PMB protection is chemically inert to Lithium hexamethyldisilazide (LiHMDS), allowing the generation of a highly reactive α-sulfonyl carbanion. Subsequent trapping with diethyl chlorophosphate and an aldehyde yields an alkenyl sulfonamide. The PMB groups ensure that the base does not deprotonate the sulfonamide nitrogen, which would otherwise quench the reaction and prevent carbon-carbon bond formation.

G A N,N-bis(PMB)methanesulfonamide B Deprotonation (LiHMDS or n-BuLi) Generation of α-sulfonyl carbanion A->B C Pathway A: Thiazinane Synthesis (Diethyl chlorophosphate + Aldehyde) B->C G Pathway B: Nav1.5 Blocker Synthesis (Electrophilic Alkylation) B->G D Alkenyl Sulfonamide Intermediate C->D E Michael Addition & Cyclization D->E F 1,2-Thiazinan-3-one-1,1-dioxide E->F H α-Alkylated Sulfonamide G->H I Nav1.5 Sodium Channel Blocker H->I

Divergent synthetic pathways for functionalizing the alpha-carbon of the sulfonamide.

Protocol 2.1: Horner-Wadsworth-Emmons (HWE) Type Olefination & Cyclization
  • Carbanion Generation:

    • Dissolve N,N-bis(PMB)methanesulfonamide in anhydrous THF under an Argon atmosphere. Cool to -78 °C.

    • Add LiHMDS (1.1 eq) dropwise. Stir for 30 minutes.

    • Validation Step: Quench a 0.1 mL aliquot with D₂O. Complete deuterium incorporation (>95% by ¹H NMR) at the α-carbon confirms successful carbanion generation.

  • Olefination:

    • Add diethyl chlorophosphate (1.1 eq) at -78 °C, followed by the target aldehyde (e.g., 5-bromo-2-methoxybenzaldehyde). Allow warming to room temperature.

    • Purify the resulting alkenyl sulfonamide via flash chromatography.

  • Cyclization:

    • Subject the intermediate to Michael addition with dimethyl malonate, followed by TFA-mediated PMB deprotection and NaOMe-induced cyclization to yield the 1,2-thiazinan-3-one-1,1-dioxide core.

Development of Nav1.5 Sodium Channel Blockers

Mechanistic Rationale & Causality Inhibitors of the Nav1.5 sodium channel are critical for treating cardiac arrhythmias, such as Long QT3 (LQT3) syndrome [3]. The synthesis of these complex blockers often requires direct alkylation of methanesulfonamide. Using n-BuLi at cryogenic temperatures, the N,N-bis(PMB)methanesulfonamide is deprotonated to form a nucleophilic carbon center that can attack complex electrophiles (e.g., heavily substituted benzyl halides). The steric bulk of the PMB groups prevents poly-alkylation, ensuring mono-alkylation at the α-carbon.

Protocol 3.1: Cryogenic α-Alkylation
  • Lithiation:

    • To a solution of N,N-bis(PMB)methanesulfonamide (1.0 eq) in dry THF (0.1 M) at -78 °C, add n-BuLi (1.6 M in hexanes, 1.05 eq) dropwise. Stir for 1 hour.

  • Electrophilic Trapping:

    • Add a solution of the electrophile (e.g., 1-(6-(1-(2-fluoro-5-(trifluoromethoxy)benzyl)...) dropwise.

    • Stir at -78 °C for 2 hours, then slowly warm to 0 °C.

    • Validation Step: The reaction mixture color typically shifts from deep yellow/orange (carbanion) to pale yellow/colorless upon successful electrophilic trapping. Confirm mass via LC-MS.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and proceed to TFA deprotection to yield the active Nav1.5 blocker.

Quantitative Data Summary

The following table synthesizes the expected yields, optimal conditions, and biological targets for the methodologies described above, serving as a benchmarking tool for process chemists.

Target ApplicationKey IntermediateBase / ReagentsYield RangeDeprotection ConditionsBiological Target
Azole Sulfonamides 1-diazo-N,N-bis(PMB)methanesulfonamideK₂CO₃ / Diazo donor65 - 85%TFA / DCM (1:1), RThCA IX / XII (Tumors)
Thiazinanones Alkenyl sulfonamideLiHMDS, -78 °C46 - 80%TFA, followed by NaOMeAntitumor / Antifungal
Nav1.5 Blockers α-alkylated sulfonamiden-BuLi, -78 °C50 - 75%TFA / Anisole, 60 °CNav1.5 (Arrhythmia)

Note: Yield ranges are highly dependent on the steric and electronic nature of the coupling partners (alkynes, aldehydes, or electrophiles) used in the secondary steps.

References

  • Krivovicheva, V., et al. "Versatile Diazomethane Sulfonamide for Expedited Exploration of Azole-Based Carbonic Anhydrase Inhibitors via [3+2] Cycloaddition." ChemMedChem, 2023.[Link]

  • Hassan, A. A., Bräse, S., Aly, A. A., & Tawfeek, H. N. "Chemistry of Substituted Thiazinanes and Their Derivatives." Molecules, 2020, 25(23), 5610.[Link]

  • "Sodium channel blockers.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Deprotection of N,N-bis(4-methoxybenzyl)methanesulfonamide

Welcome to our dedicated technical support guide for navigating the challenges associated with the deprotection of N,N-bis(4-methoxybenzyl)methanesulfonamide. This resource is tailored for researchers, scientists, and dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for navigating the challenges associated with the deprotection of N,N-bis(4-methoxybenzyl)methanesulfonamide. This resource is tailored for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, detailed protocols, and answers to frequently encountered issues. As Senior Application Scientists, our goal is to provide you with the rationale behind our recommendations, ensuring you can make informed decisions to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address specific problems you might encounter during the deprotection of N,N-bis(4-methoxybenzyl)methanesulfonamide. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Q1: My deprotection of N,N-bis(4-methoxybenzyl)methanesulfonamide is incomplete. What are the common causes and how can I resolve this?

A1: Incomplete deprotection is a common hurdle. The stability of the bis(4-methoxybenzyl) groups necessitates carefully optimized conditions for their removal. Here are the primary factors that can lead to an incomplete reaction and how to address them:

  • Insufficient Acid Strength or Concentration: The para-methoxybenzyl (PMB) group is cleaved under acidic conditions through the formation of a resonance-stabilized 4-methoxybenzyl carbocation.[1] If the acid is not strong enough or is used in insufficient quantity, the equilibrium will not favor the formation of the deprotected product.

    • Solution: Trifluoroacetic acid (TFA) is a commonly used reagent for PMB deprotection.[2] If you are observing an incomplete reaction, consider increasing the concentration of TFA. In some cases, a stronger acid like trifluoromethanesulfonic acid (TfOH) may be necessary, although it should be used judiciously due to its potency.[3][4]

  • Sub-optimal Reaction Temperature: Many deprotection reactions are temperature-sensitive.[5]

    • Solution: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate.[6] However, be aware that higher temperatures can also promote side reactions. It is crucial to monitor the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) when adjusting the temperature.

  • Inadequate Reaction Time: The cleavage of both PMB groups may require a significant amount of time to go to completion.

    • Solution: Extend the reaction time and continue to monitor its progress.[5] It's not uncommon for these reactions to require several hours to overnight for complete conversion.[7]

  • Poor Substrate Solubility: If your starting material is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.[5]

    • Solution: Ensure your N,N-bis(4-methoxybenzyl)methanesulfonamide is fully soluble in the chosen solvent, which is typically dichloromethane (DCM) for TFA-mediated deprotections.[8] If solubility is an issue, you may need to explore co-solvents, but ensure they are stable under strong acidic conditions.

Q2: I am observing multiple byproducts during the deprotection. What are they and how can I minimize their formation?

A2: The formation of byproducts is often linked to the highly reactive 4-methoxybenzyl carbocation generated during the reaction.[1] This electrophile can react with any available nucleophile in the reaction mixture, leading to undesired products.

  • The Culprit: The 4-Methoxybenzyl Carbocation: The stability of this carbocation, while facilitating the deprotection, also makes it prone to participating in Friedel-Crafts-type alkylation reactions with electron-rich aromatic rings on your substrate or even with the solvent.

  • The Solution: Cation Scavengers: To prevent these side reactions, it is crucial to add a "scavenger" to the reaction mixture. The scavenger is an electron-rich compound that is more reactive towards the carbocation than your substrate, effectively trapping it.[9]

    ScavengerRecommended ConcentrationNotes
    Anisole 5-10% (v/v)A common and effective scavenger.
    Thioanisole 2-5% (v/v)Often more effective than anisole due to the nucleophilicity of sulfur.[6]
    Triisopropylsilane (TIS) 2-5% (v/v)A very effective scavenger that reduces the carbocation.[10]
Q3: What are the recommended starting conditions for the deprotection of N,N-bis(4-methoxybenzyl)methanesulfonamide with TFA?

A3: Here is a reliable, step-by-step protocol for the TFA-mediated deprotection of N,N-bis(4-methoxybenzyl)methanesulfonamide.

Experimental Protocol: TFA-Mediated Deprotection
  • Preparation: Dissolve the N,N-bis(4-methoxybenzyl)methanesulfonamide in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Scavenger: To the solution, add a suitable scavenger such as anisole (5% v/v) or thioanisole (2% v/v).[6]

  • Initiation of Deprotection: Cool the mixture to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common starting point is a 1:1 mixture of TFA and DCM.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours.[7] Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Purification: The crude product can be purified by standard techniques such as flash column chromatography or recrystallization to yield the deprotected methanesulfonamide.

Q4: Are there alternative methods to TFA for this deprotection?

A4: While TFA is the most common reagent, other methods can be employed, particularly if your substrate contains other acid-sensitive functional groups.

Deprotection MethodReagents and ConditionsAdvantagesDisadvantages
Triflic Acid (TfOH) Catalytic TfOH (0.1-0.5 equiv.) in DCM with a scavenger (e.g., 1,3-dimethoxybenzene) at room temperature.Milder conditions compared to stoichiometric strong acids.TfOH is a very strong acid and requires careful handling.
Oxidative Cleavage 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in DCM/water at room temperature.[11]Orthogonal to acid-labile protecting groups.May not be suitable for substrates with other oxidizable functional groups.
Q5: How can I effectively monitor the progress of the deprotection reaction?

A5: Careful reaction monitoring is essential for achieving a successful outcome.

  • Thin Layer Chromatography (TLC): TLC is a quick and easy way to visualize the progress of the reaction. You should see the spot corresponding to your starting material disappear and a new, more polar spot for the deprotected product appear.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and definitive analysis, LC-MS is the preferred method. It allows you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak, as well as detect any potential byproducts.

Troubleshooting Workflow

Here is a general workflow to follow when troubleshooting your deprotection reaction.

G cluster_0 Troubleshooting Workflow start Start: Incomplete Deprotection check_conditions Review Reaction Conditions: - Acid Concentration - Temperature - Reaction Time - Solubility start->check_conditions increase_acid Increase Acid Concentration or Use Stronger Acid (e.g., TfOH) check_conditions->increase_acid Acid seems insufficient increase_temp Increase Temperature Incrementally (e.g., to 40°C) check_conditions->increase_temp Reaction is sluggish at RT extend_time Extend Reaction Time check_conditions->extend_time Incomplete after initial time monitor Monitor by TLC/LC-MS increase_acid->monitor increase_temp->monitor extend_time->monitor check_byproducts Byproducts Observed? add_scavenger Add Scavenger (e.g., Anisole, Thioanisole, TIS) check_byproducts->add_scavenger Yes success Deprotection Complete check_byproducts->success No add_scavenger->monitor monitor->check_byproducts

Caption: A flowchart for troubleshooting incomplete deprotection.

References
  • BenchChem. (2025). Technical Support Center: Deprotection of Methanesulfonamides.
  • BenchChem. (2025). Technical Support Center: Optimization of N-(Trimethylsilyl)sulfonamide Deprotection.
  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Stetson, K., et al. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. [Link]

  • Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism. [Link]

  • Common Organic Chemistry. PMB Deprotection - TFA. [Link]

  • Pourashraf, M., & Taylor, R. J. K. (2006). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Letters, 47(45), 7969-7972. [Link]

  • Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578. [Link]

  • Common Organic Chemistry. PMB Protection - Common Conditions. [Link]

  • Metanis, N., et al. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. PMC. [Link]

  • Yajima, H., et al. (1983). Promoting Effect of Pentamethylbenzene on the Deprotection of O-Benzyltyrosine and Nε-Benzyloxycarbonyllysine with Trifluoroacetic Acid. Chemical and Pharmaceutical Bulletin, 31(11), 4149-4151. [Link]

  • BenchChem. (2025). Technical Support Center: Alternative Deprotection Methods for Acid-Sensitive Peptides.
  • Isidro-Llobet, A., et al. (2009). Amide Group Protection. In Peptide Synthesis.
  • ResearchGate. Reaction steps for sulfonamide deprotection. [Link]

  • Horita, K., et al. (1986). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Tetrahedron, 42(11), 3021-3028. [Link]

  • Grygorenko, O. O., et al. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13451-13463. [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 10-25). Academic Press.
  • ACS Publications. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry. [Link]

  • Merck Millipore. (2012). [Development of new deprotecting methodologies for peptides and application to studies on signaling mechanism].
  • Chem-Station Int. Ed. (2014). Fukuyama Amine Synthesis. [Link]

  • Williams, A. L., et al. (2010). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Molecular Diversity, 14(4), 697-707. [Link]

  • ResearchGate. Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide. [Link]

  • DeRatt, D. A., & Do, T. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)
  • Royal Society of Chemistry. (2012). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. Facile removal of 4‐methoxybenzyl protecting group from selenocysteine. [Link]

  • Kiessling Lab. p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. [Link]

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • Google Patents. (2007). JP2007211013A - N-FMOC deprotection improved by microwave in peptide synthesis.
  • Sreenivasa, S., et al. (2013). N-(4-Methoxybenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o113. [Link]

  • Semantic Scholar. On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. [Link]

Sources

Optimization

Technical Support Center: N,N-bis(4-methoxybenzyl)methanesulfonamide Purification

Welcome to the Advanced Troubleshooting Guide for the synthesis and purification of N,N-bis(4-methoxybenzyl)methanesulfonamide. As a Senior Application Scientist, I have structured this guide to move beyond basic procedu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis and purification of N,N-bis(4-methoxybenzyl)methanesulfonamide. As a Senior Application Scientist, I have structured this guide to move beyond basic procedures, focusing instead on the mechanistic causality behind impurity formation and the self-validating protocols required to isolate highly pure sulfonamide products.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: What are the primary impurities generated during the PMB protection of methanesulfonamide, and what is the causality behind their formation? A1: The synthesis of N,N-bis(4-methoxybenzyl)methanesulfonamide typically proceeds via a Williamson-type nucleophilic substitution. Methanesulfonamide is deprotonated by a strong base (e.g., NaH) and reacted with 4-methoxybenzyl chloride (PMB-Cl) [[1]](). The primary impurities arise from competing reaction kinetics:

  • Mono-alkylated product (N-(4-methoxybenzyl)methanesulfonamide): The first alkylation is rapid, but the second is sterically hindered and electronically deactivated by the first PMB group. This incomplete double-alkylation leaves a significant mono-PMB footprint.

  • PMB-Alcohol (PMB-OH) & PMB-Ethers: Because forcing conditions (excess PMB-Cl, heat) are required to drive the second alkylation, adventitious water in the solvent or hygroscopic bases competitively hydrolyzes PMB-Cl into PMB-OH, which can further dimerize into bis(4-methoxybenzyl) ether.

Q2: How can I selectively partition the mono-alkylated impurity away from the desired bis-alkylated product without chromatography? A2: You must exploit the inherent pKa differences of the molecules. The mono-PMB sulfonamide retains an acidic N-H proton (pKa ~10). The target bis-PMB product lacks this proton and is strictly neutral. By washing the organic post-reaction mixture with a strong aqueous base (e.g., 1.0 M NaOH), the mono-PMB impurity is quantitatively deprotonated into its water-soluble sodium salt, partitioning it into the aqueous layer while the bis-PMB product remains in the organic phase.

Q3: What is the optimal method for removing neutral organic impurities like unreacted PMB-Cl and PMB-OH? A3: Because PMB-Cl and PMB-OH are neutral, they co-extract with the bis-PMB product during alkaline washes. N,N-bis(4-methoxybenzyl)methanesulfonamide is a highly crystalline solid. Recrystallization from a hot mixture of ethyl acetate (EtOAc) and hexanes, followed by slow cooling to −78 °C, selectively precipitates the target product [[2]](). The highly soluble PMB-OH and PMB-Cl remain trapped in the non-polar mother liquor. If crystallization fails due to high impurity loads, silica gel flash chromatography (eluting with 0–10% EtOAc in Dichloromethane) is the authoritative fallback [[2]]().

Part 2: Quantitative Impurity Profiling

The following table summarizes the physicochemical properties of the reaction components and the targeted methods required to achieve >99% purity.

Impurity / ComponentCausality of FormationChemical NatureTargeted Removal MethodExpected Purity Post-Step
Inorganic Salts (e.g., NaCl, NaOH)Base deprotonation byproductsHighly Polar / IonicAqueous wash (H₂O / Brine)>99% salt-free
Mono-PMB Sulfonamide Incomplete double-alkylationWeakly Acidic (pKa ~10)Alkaline wash (1.0 M NaOH)>95% bis-PMB ratio
PMB-OH / PMB-Ether Hydrolysis of excess PMB-ClNeutral / H-bond donorSilica gel chromatography>98% organic purity
Unreacted PMB-Cl Excess reagent usageNeutral / ElectrophilicRecrystallization (EtOAc/Hex)>99% pure product

Part 3: Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checks to ensure empirical confidence at every stage of the purification workflow.

Phase 1: Reaction Quench and Salt Clearance
  • Execution: Cool the crude reaction mixture (typically in THF or DMF) to 0 °C. Quench the reaction by slowly adding saturated aqueous NH₄Cl 2. Dilute the mixture with 3 volumes of Ethyl Acetate (EtOAc).

  • Causality: NH₄Cl safely neutralizes excess strong base (like NaH) without dropping the pH low enough to trigger premature acid-catalyzed cleavage of the PMB protecting groups 3.

  • Validation Check: The complete cessation of gas evolution (H₂) confirms the total quenching of unreacted hydrides 1.

Phase 2: Alkaline Extraction of Mono-Alkylated Impurities
  • Execution: Transfer the biphasic mixture to a separatory funnel. Isolate the organic layer and wash it sequentially with 1.0 M NaOH (3 × 50 mL), followed by a final brine wash.

  • Causality: The NaOH deprotonates the mono-PMB sulfonamide, driving it entirely into the aqueous waste stream.

  • Validation Check: Collect the combined NaOH aqueous layers and acidify them dropwise with 1.0 M HCl to pH 2. The immediate formation of a white precipitate confirms the successful extraction of the mono-PMB impurity. If the solution remains clear, the original reaction achieved near-perfect double-alkylation.

Phase 3: Recrystallization for Neutral Impurity Clearance
  • Execution: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Dissolve the crude residue in a minimal volume of boiling EtOAc. Slowly add hexanes until the solution becomes slightly turbid. Allow the flask to cool to room temperature, then transfer to a −78 °C bath overnight 2.

  • Causality: The target bis-PMB sulfonamide forms a highly stable crystal lattice, forcing the structurally dissimilar PMB-Cl and PMB-OH impurities to remain dissolved in the hexane-rich mother liquor.

  • Validation Check: Filter the resulting white crystals. Spot both the dissolved crystals and the mother liquor on a TLC plate (Eluent: 25% EtOAc in Hexanes). The crystals will show a single, pure spot under UV (254 nm), while the mother liquor will reveal the faster-running PMB-Cl and slower-running PMB-OH impurities.

Part 4: Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Bis-PMB, Mono-PMB, PMB-Cl, Salts) WaterWash Aqueous Workup (H2O / Brine Wash) Crude->WaterWash BaseWash Alkaline Extraction (1M NaOH Wash) WaterWash->BaseWash Organic Layer Salts Aqueous Waste (Inorganic Salts) WaterWash->Salts Aqueous Layer Chromatography Silica Gel Chromatography (or EtOAc/Hexane Recrystallization) BaseWash->Chromatography Organic Layer MonoPMB Aqueous Waste (Mono-PMB Sulfonamide) BaseWash->MonoPMB Aqueous Layer Pure Pure N,N-bis(PMB)methanesulfonamide Chromatography->Pure Crystals NeutralImp Organic Waste (PMB-Cl, PMB-OH) Chromatography->NeutralImp Mother Liquor

Workflow for isolating N,N-bis(PMB)methanesulfonamide from reaction impurities.

References

  • Synthesis of β-Hydroxy-α,α-difluorosulfonamides from Carbanions of Difluoromethanesulfonamides The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • PMB Protecting Group: PMB Protection & Deprotection Mechanism Total Synthesis URL:[Link]

  • p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides Organic Letters - ACS Publications URL:[Link]

  • Versatile Diazomethane Sulfonamide for Expedited Exploration of Azole-Based Carbonic Anhydrase Inhibitors via [3+2] Cycloaddition PubMed - NIH URL:[Link]

Sources

Troubleshooting

Technical Support Center: N,N-bis(4-methoxybenzyl)methanesulfonamide Stability &amp; Troubleshooting

Welcome to the Application Scientist Support Center. This guide addresses the complex stability profile of N,N-bis(4-methoxybenzyl)methanesulfonamide—a common intermediate in drug discovery and synthetic chemistry.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide addresses the complex stability profile of N,N-bis(4-methoxybenzyl)methanesulfonamide—a common intermediate in drug discovery and synthetic chemistry.

The 4-methoxybenzyl (PMB) group is a highly electron-rich protecting group. While it provides excellent stability under basic and nucleophilic conditions, its benzylic C-N bond is inherently labile under acidic conditions. This lability creates a dual challenge for researchers: unwanted premature deprotection during routine acidic workflows, and incomplete or messy cleavage when global deprotection is actually desired.

The following guide synthesizes mechanistic causality with field-proven protocols to help you optimize your workflows.

Mechanistic Pathway & The Role of Scavengers

To troubleshoot PMB-protected sulfonamides, one must first understand the cleavage mechanism. Under acidic conditions, protonation of the sulfonamide nitrogen weakens the C-N bond, leading to heterolytic cleavage. This releases a highly stable 4-methoxybenzyl carbocation (PMB⁺). Because PMB⁺ is a long-lived, potent electrophile, it will indiscriminately attack electron-rich moieties in your substrate or polymerize with itself unless it is intentionally intercepted by a sacrificial nucleophile (a "scavenger").

PMB_Cleavage Substrate N,N-bis(PMB) methanesulfonamide Acid Acidic Conditions (TFA / H+) Substrate->Acid Exposure Intermediate Protonated Sulfonamide Acid->Intermediate Protonation Carbocation 4-Methoxybenzyl Cation (PMB+) Intermediate->Carbocation C-N Cleavage Product Deprotected Methanesulfonamide Intermediate->Product Release Scavenger Cation Scavenger (e.g., Anisole) Carbocation->Scavenger Trapping SideReaction Polymerization / Re-alkylation Carbocation->SideReaction No Scavenger Adduct Inert Adduct (Clean Reaction) Scavenger->Adduct Friedel-Crafts

Mechanism of acid-mediated PMB cleavage and the critical role of cation scavengers.

Troubleshooting Guide & FAQs

Part 1: Unwanted Deprotection (Stability Issues)

Q1: My N,N-bis(PMB)methanesulfonamide degrades into a complex mixture during silica gel chromatography. What is happening? A: Silica gel possesses mildly acidic silanol groups (pKa ~ 4.5–5.0). Because the PMB group is highly electron-rich, the benzylic C-N bond can undergo heterolytic cleavage even under these weakly acidic conditions. Causality & Solution: The acidity of the stationary phase must be neutralized. Pre-treat your silica gel by flushing the column with your mobile phase containing 1% triethylamine (TEA) before loading your sample.

Q2: I am losing my PMB groups during a routine Boc-deprotection step. How can I achieve orthogonal deprotection? A: Standard Boc-deprotection conditions (e.g., 20-50% TFA in DCM) are more than sufficient to cleave PMB groups from sulfonamides[1]. Causality & Solution: If you must retain the PMB groups, you cannot use TFA. Switch to a milder anhydrous acid system, such as 1–2 M HCl in 1,4-dioxane at 0 °C, and monitor the reaction strictly via LC-MS to prevent over-cleavage. Alternatively, redesign the synthetic route to utilize a base-labile protecting group (like Fmoc) instead of Boc.

Part 2: Incomplete or Messy Cleavage (Optimization)

Q3: I am trying to globally deprotect the N,N-bis(PMB) sulfonamide using 10% TFA, but the reaction stalls at the mono-PMB intermediate. Why? A: The removal of the first PMB group is rapid due to the steric relief of the tertiary sulfonamide and the high electron density on the nitrogen[1]. However, once the first PMB group is removed, the resulting secondary sulfonamide is less sterically hindered, and the nitrogen lone pair is more strongly delocalized into the sulfonyl group. This makes the necessary protonation of the nitrogen much more difficult. Causality & Solution: You must overcome the reduced basicity of the mono-PMB intermediate. Increase the TFA concentration to 50% or use neat TFA. If harsh Brønsted acids are poorly tolerated by your substrate, switch to a catalytic Lewis acid approach using 5–10 mol% Bi(OTf)₃[2] or TfOH[3].

Q4: My LC-MS shows complete disappearance of the starting material, but I have a messy baseline and high molecular weight byproducts instead of my clean methanesulfonamide. What happened? A: You are observing the uncontrolled reactivity of the 4-methoxybenzyl carbocation. Without a nucleophilic scavenger, these cations will polymerize or undergo Friedel-Crafts re-alkylation with electron-rich aromatic rings within your substrate[2]. Causality & Solution: You must include a nucleophilic cation scavenger in stoichiometric excess[4]. Scavengers like anisole or thioanisole rapidly trap the PMB⁺ cation, forming inert adducts that are easily washed away during trituration.

Quantitative Data Presentation: Cleavage Conditions & Expected Outcomes

The following table summarizes the causal relationship between acid strength, scavenger presence, and the resulting reaction profile.

Reagent SystemScavenger AddedTarget OutcomeTypical YieldMechanistic Notes
10% TFA in DCMNoneMono-deprotection< 30%Messy baseline due to uncontrolled PMB⁺ polymerization.
10% TFA in DCMTriisopropylsilane (TIPS, 3 eq)Mono-deprotection~ 75%TIPS acts as a hydride donor, trapping PMB⁺ as 4-methoxytoluene[4].
50% TFA to Neat TFAAnisole (5–10 eq)Global (Bis) Deprotection> 90%Standard robust conditions. Anisole traps PMB⁺ via Friedel-Crafts alkylation[1].
5 mol% Bi(OTf)₃ in DCE/H₂OH₂O (Solvent)Global Deprotection> 85%Mild catalytic alternative. H₂O traps PMB⁺ to form 4-methoxybenzyl alcohol[2].

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating analytical checkpoints to verify success before proceeding to the next step.

Protocol A: Clean Global Deprotection of N,N-bis(PMB)methanesulfonamide

Purpose: To completely remove both PMB groups while suppressing cation-mediated side reactions.

  • Reaction Setup: Dissolve the N,N-bis(PMB)methanesulfonamide substrate in a mixture of Trifluoroacetic Acid (TFA) and Anisole (10:1 v/v ratio). Ensure the concentration of the substrate is approximately 0.1 M.

  • Execution: Stir the mixture at room temperature (20–25 °C) for 2 to 12 hours.

  • Self-Validation Check 1 (LC-MS): Sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and inject into the LC-MS.

    • Validation Criteria: Confirm the complete disappearance of the starting material [M+H]⁺ peak. Confirm the appearance of the target product mass, corresponding to a mass shift of Δm = -240.30 Da (loss of two PMB groups).

  • Workup: Concentrate the reaction mixture under a stream of nitrogen or via rotary evaporation. Crucial: Keep the water bath below 30 °C to prevent thermal degradation in the presence of concentrated acid.

  • Self-Validation Check 2 (Trituration): Suspend the crude oily residue in cold diethyl ether and agitate vigorously.

    • Validation Criteria: The highly polar, deprotected primary methanesulfonamide will precipitate as a solid, while the non-polar anisole-PMB Friedel-Crafts adducts will remain fully dissolved in the ether layer. Filter to isolate the pure product.

Protocol B: Mild Acidic Workup (Preserving PMB Groups)

Purpose: To quench basic or organometallic reactions without prematurely cleaving the acid-labile PMB groups.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Lowering the temperature kinetically slows down the protonation and subsequent heterolytic cleavage of the C-N bond.

  • Buffered Quench: Quench the reaction by slowly adding a saturated aqueous solution of Ammonium Chloride (NH₄Cl) instead of strong acids like HCl.

  • Self-Validation Check 1 (pH Monitoring): Dip a glass stirring rod into the aqueous layer and spot it onto pH indicator paper.

    • Validation Criteria: The pH must remain ≥ 5.5. NH₄Cl provides a mild buffering effect that neutralizes strong bases without crossing the acidity threshold required for PMB cleavage.

  • Extraction: Extract the mixture with Ethyl Acetate, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.

  • Self-Validation Check 2 (NMR Confirmation): Concentrate a small aliquot and obtain a crude ¹H-NMR spectrum in CDCl₃.

    • Validation Criteria: Confirm the structural integrity of the protecting groups by verifying the presence of the characteristic PMB methoxy singlet at ~3.8 ppm and the benzylic CH₂ singlet at ~4.2–4.4 ppm.

References

  • Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight ACS Omega (2021). URL:[Link]

  • Synthesis of α-Fluorosulfonamides by Electrophilic Fluorination Organic Letters (2004). URL:[Link]

  • Fit-for-Purpose Synthesis of a KRAS G12C Covalent Inhibitor, via a Diastereoselective Hayashi Arylation Organic Process Research & Development (2024). URL:[Link]

  • Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene Tetrahedron Letters (2011). URL:[Link]

Sources

Optimization

Preventing byproduct formation when using N,N-bis(4-methoxybenzyl)methanesulfonamide

Welcome to the technical support center for N,N-bis(4-methoxybenzyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent byproduct formati...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N,N-bis(4-methoxybenzyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent byproduct formation during its use. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of N,N-bis(4-methoxybenzyl)methanesulfonamide in synthesis?

A1: N,N-bis(4-methoxybenzyl)methanesulfonamide serves as a protected form of methanesulfonamide. The two p-methoxybenzyl (PMB) groups are protecting groups for the sulfonamide nitrogen. This strategy is employed to temporarily mask the acidic N-H proton of a monosubstituted sulfonamide, allowing for selective reactions at other sites of a molecule. The PMB groups can be removed later to reveal the N-H functionality.

Q2: What are the main challenges associated with this compound?

A2: The primary challenge is controlling the deprotection of the PMB groups. While designed to be removed, the cleavage process can generate highly reactive intermediates, specifically the 4-methoxybenzyl carbocation. If not properly managed, this carbocation can lead to a variety of byproducts through side reactions with the desired product or other nucleophilic species in the reaction mixture.[1][2]

Q3: Under what conditions is the methanesulfonamide group itself unstable?

A3: Methanesulfonamides are generally robust protecting groups.[3] However, they can be susceptible to cleavage under harsh acidic or basic conditions, though this typically requires more forcing conditions than PMB group removal.[4] The primary concern during the use of N,N-bis(4-methoxybenzyl)methanesulfonamide is the lability of the PMB groups, not the sulfonamide core.

Troubleshooting Guide: Byproduct Formation

This section addresses specific byproducts and experimental observations you may encounter.

Issue 1: Observation of an additional aromatic product with a mass of +121 Da.

Potential Cause: This mass difference corresponds to the addition of a 4-methoxybenzyl group (a PMB cation) to a nucleophilic site on your starting material or product. This is the most common byproduct and arises from the premature or undesired cleavage of a PMB group, generating a resonance-stabilized 4-methoxybenzyl carbocation that is then "scavenged" by the best available nucleophile.[1][2]

Mechanism Spotlight: Carbocation Formation and Scavenging

Under acidic conditions (e.g., trace acid in solvent, or during deprotection), the ether oxygen of the PMB group is protonated, creating a good leaving group. The subsequent loss of p-methoxyanisole generates a stable secondary benzylic carbocation. This electrophile will react with any available nucleophile.

PMB_Cleavage cluster_0 Acid-Catalyzed PMB Cleavage cluster_1 Reaction Pathways Start R-N(PMB)₂ Protonation Protonation of PMB Oxygen Start->Protonation H⁺ Carbocation Formation of 4-Methoxybenzyl Carbocation (+121 Da) Protonation->Carbocation - R-NH(PMB) Alkylation Unwanted N-, O-, or C-Alkylation of Substrate Carbocation->Alkylation Nucleophilic Attack (e.g., lone pair on N, O) Scavenging Trapping by External Scavenger Carbocation->Scavenging Nucleophilic Attack (e.g., Anisole)

Caption: Acid-catalyzed cleavage of a PMB group and subsequent reaction pathways.

Proposed Solutions & Protocols:

The key is to prevent the formation of the carbocation or to trap it immediately.

  • Strictly Anhydrous & Aprotic Conditions: Ensure all solvents and reagents are rigorously dried. Avoid protic solvents unless they are part of a planned deprotection step.

  • Use of Cation Scavengers: If acidic conditions are unavoidable (e.g., during deprotection with Trifluoroacetic Acid - TFA), the addition of a cation scavenger is mandatory.[1][2] Anisole is a common and effective choice.

ScavengerTypical Concentration (v/v)Rationale
Anisole5-10%The electron-rich aromatic ring acts as a nucleophile, trapping the PMB cation via Friedel-Crafts alkylation.[2]
Thioanisole2-5%The sulfur atom is a soft nucleophile, also effective at trapping carbocations.[5]
Triethylsilane (TES)2-5%Reduces the carbocation to form 4-methylanisole.[1]
1,3-Dimethoxybenzene5-10%More electron-rich than anisole, making it an even more effective scavenger.[2]
Protocol: Standard PMB Deprotection with Scavenging
  • Preparation: Dissolve the N,N-bis(4-methoxybenzyl)methanesulfonamide substrate (1.0 equiv) in anhydrous Dichloromethane (DCM).

  • Scavenger Addition: Add anisole (5-10% v/v of the total reaction volume).

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the reaction rate and minimize side reactions.

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA) (typically 10-50% v/v, substrate-dependent) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully quench by adding the mixture to a cold, saturated solution of sodium bicarbonate.

  • Workup: Proceed with standard aqueous workup and extraction.

Issue 2: Incomplete Deprotection or a Mixture of Mono- and Di-deprotected Products.

Potential Cause(s):

  • Insufficient Acid/Reagent: The amount of acid or deprotection reagent may be insufficient for complete removal of both PMB groups.

  • Steric Hindrance: The substrate itself may be sterically hindered, slowing the rate of the second deprotection step relative to the first.

  • Short Reaction Time: The reaction may not have been allowed to proceed to completion.

Proposed Solutions:

  • Optimize Reagent Stoichiometry: Increase the concentration of the acid (e.g., from 10% TFA to 25% or 50% TFA).[1]

  • Increase Reaction Time/Temperature: Allow the reaction to stir for a longer period. If the reaction is sluggish at 0 °C or room temperature, gentle heating may be considered, but must be done cautiously as it can also increase byproduct formation.

  • Use a Stronger Acid System: For very stubborn cases, stronger Lewis acids or Brønsted acids might be required, but this increases the risk of side reactions and requires careful evaluation of functional group compatibility.[1]

Issue 3: Observation of Byproducts from N-Alkylation of the Sulfonamide.

Potential Cause: While the N,N-bis(PMB) moiety is designed to prevent reactions at the sulfonamide nitrogen, under certain conditions, particularly with highly reactive electrophiles, side reactions can still occur. More commonly, if one PMB group is cleaved, the resulting R-NH(PMB) sulfonamide could potentially be alkylated if a potent alkylating agent is present.

Proposed Solutions:

  • Re-evaluate Reaction Sequence: Ensure that any steps involving strong electrophiles are performed before the final deprotection of the PMB groups.

  • Control of Basicity: Avoid strongly basic conditions that could deprotonate a mono-deprotected sulfonamide, which would increase its nucleophilicity and susceptibility to alkylation.[6]

Preventative Strategies & Best Practices

Proactive measures are the most effective way to avoid byproduct formation.

Workflow Start Experiment Planning Check_Compatibility Assess Substrate Stability: - Acid/Base Sensitivity - Other Nucleophilic Sites Start->Check_Compatibility Choose_Deprotection Select Deprotection Method Check_Compatibility->Choose_Deprotection Acidic Acidic Cleavage (e.g., TFA) Choose_Deprotection->Acidic Oxidative Oxidative Cleavage (e.g., DDQ, CAN) Choose_Deprotection->Oxidative Add_Scavenger Mandatory: Add Cation Scavenger (Anisole, TES, etc.) Acidic->Add_Scavenger Optimize_Conditions Optimize Conditions: - Temperature (start at 0°C) - Reagent Concentration - Reaction Time Oxidative->Optimize_Conditions Add_Scavenger->Optimize_Conditions Monitor Monitor Reaction (TLC, LC-MS) Optimize_Conditions->Monitor Workup Proper Quench & Workup Monitor->Workup

Sources

Troubleshooting

Technical Support Center: Monitoring the Synthesis of N,N-bis(4-methoxybenzyl)methanesulfonamide

Welcome to the technical support center for the reaction monitoring of N,N-bis(4-methoxybenzyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the reaction monitoring of N,N-bis(4-methoxybenzyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for monitoring this specific reaction using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

I. Reaction Overview & Monitoring Strategy

The synthesis of N,N-bis(4-methoxybenzyl)methanesulfonamide typically involves the reaction of methanesulfonyl chloride with N,N-bis(4-methoxybenzyl)amine in the presence of a base. Effective reaction monitoring is crucial to determine the point of completion, identify potential side products, and optimize reaction conditions for improved yield and purity.

reagents Methanesulfonyl Chloride + N,N-bis(4-methoxybenzyl)amine + Base product N,N-bis(4-methoxybenzyl)methanesulfonamide reagents->product Reaction monitoring Reaction Monitoring product->monitoring tlc TLC monitoring->tlc lcms LC-MS monitoring->lcms cluster_prep Preparation cluster_spot Spotting cluster_dev Development & Visualization prep1 Prepare TLC Chamber prep2 Mark TLC Plate prep1->prep2 spot1 Spot Starting Material (SM) prep2->spot1 spot2 Spot Reaction Mixture (Rxn) spot1->spot2 spot3 Spot Co-spot (Co) spot2->spot3 dev1 Develop Plate spot3->dev1 dev2 Dry Plate dev1->dev2 dev3 Visualize (UV/Stain) dev2->dev3

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Amine Protection: A Comparative Analysis of N,N-bis(4-methoxybenzyl)methanesulfonamide and Other Key Protecting Groups

In the intricate world of organic synthesis, particularly within pharmaceutical and drug development, the judicious selection of protecting groups is a critical determinant of success. The temporary masking of reactive f...

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Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of organic synthesis, particularly within pharmaceutical and drug development, the judicious selection of protecting groups is a critical determinant of success. The temporary masking of reactive functional groups, such as amines, allows for the precise and controlled construction of complex molecular architectures.[1] This guide provides an in-depth technical comparison of several widely used amine protecting groups, with a special focus on the potential utility of N,N-bis(4-methoxybenzyl)methanesulfonamide. We will delve into the core principles, experimental methodologies, and comparative performance of this and other key protecting groups, namely tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), and p-Toluenesulfonyl (Tosyl, Ts).

The Central Role of Amine Protecting Groups

Amines are fundamental building blocks in a vast array of biologically active molecules. Their inherent nucleophilicity and basicity, while crucial for their biological function, often pose a challenge during multi-step synthesis.[2] Protecting groups serve as temporary shields, rendering the amine non-reactive towards specific reagents and reaction conditions, only to be cleanly removed at a later, strategic stage of the synthesis.[1] The ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable to a wide range of reaction conditions.

  • Selectively removable in high yield without affecting other functional groups (orthogonality).[1][3][4]

This guide will explore how N,N-bis(4-methoxybenzyl)methanesulfonamide and its counterparts measure up to these ideals.

A Detailed Look at Key Amine Protecting Groups

N,N-bis(4-methoxybenzyl)methanesulfonamide: A Sulfonamide with a Twist

While not as ubiquitously documented as other protecting groups, N,N-bis(4-methoxybenzyl)methanesulfonamide presents an intriguing combination of a highly stable sulfonamide core with acid-labile 4-methoxybenzyl (PMB) groups.

The N,N-bis(4-methoxybenzyl) moiety is known to be cleavable under acidic conditions, often with the aid of scavengers to trap the resulting carbocations.[5][6] The methanesulfonamide group, in contrast, is exceptionally robust and typically requires harsh reductive conditions for cleavage. This unique structural combination suggests that N,N-bis(4-methoxybenzyl)methanesulfonamide could offer a novel orthogonal protection strategy.

Predicted Characteristics:

  • Protection: Reaction of an amine with methanesulfonyl chloride followed by alkylation with 4-methoxybenzyl chloride.

  • Deprotection of N,N-bis(4-methoxybenzyl) group: Likely achievable with strong acids like trifluoroacetic acid (TFA), potentially requiring heating or scavengers.[5][6]

  • Stability: The sulfonamide nitrogen is significantly less nucleophilic and basic than a free amine. The protecting group is expected to be stable to a wide range of nucleophilic and basic conditions.[7]

Experimental Protocol: Predicted Protection of a Primary Amine with Methanesulfonyl Chloride and 4-Methoxybenzyl Chloride

  • Mesylation: Dissolve the primary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane, DCM). Cool the solution to 0 °C. Add methanesulfonyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Benzylation: Dissolve the resulting methanesulfonamide in a polar aprotic solvent like dimethylformamide (DMF). Add a strong base such as sodium hydride (2.2 eq) at 0 °C. After stirring for 30 minutes, add 4-methoxybenzyl chloride (2.2 eq) and allow the reaction to warm to room temperature. Stir until completion.

  • Final Work-up: Carefully quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

G Amine Primary Amine (R-NH2) MesylAmide Methanesulfonamide (R-NHMs) Amine->MesylAmide Mesylation MsCl Methanesulfonyl Chloride (MsCl) MsCl->MesylAmide Base1 Base (e.g., Et3N) Base1->MesylAmide ProtectedAmine N,N-bis(4-methoxybenzyl)methanesulfonamide MesylAmide->ProtectedAmine Diankylation PMBCl 4-Methoxybenzyl Chloride (PMB-Cl) PMBCl->ProtectedAmine Base2 Base (e.g., NaH) Base2->ProtectedAmine

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most widely used protecting groups for amines, particularly in peptide synthesis.[8][9][10] Its popularity stems from its stability to a broad range of conditions and its facile removal under acidic conditions.[11][12]

  • Protection: Typically installed by reacting an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[8][9]

  • Deprotection: Readily cleaved with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[8][12]

  • Stability: Stable to basic, nucleophilic, and reductive conditions.

Experimental Protocol: Boc Protection of a Primary Amine

  • Reaction Setup: Dissolve the primary amine (1.0 eq) in a mixture of dioxane and water. Add sodium hydroxide (1.1 eq) to basify the solution.

  • Reagent Addition: Add di-tert-butyl dicarbonate (1.1 eq) to the vigorously stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction for 2-4 hours, monitoring the disappearance of the starting amine by TLC.

  • Work-up: Concentrate the reaction mixture to remove the dioxane. Dilute with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the Boc-protected amine.

G Amine Primary Amine (R-NH2) BocAmine Boc-Protected Amine (R-NHBoc) Amine->BocAmine Protection Boc2O Di-tert-butyl dicarbonate (Boc)2O Boc2O->BocAmine Base Base (e.g., NaOH) Base->BocAmine DeprotectedAmine Primary Amine (R-NH2) BocAmine->DeprotectedAmine Deprotection Acid Acid (e.g., TFA) Acid->DeprotectedAmine

Carboxybenzyl (Cbz or Z) Group

Introduced by Bergmann and Zervas in 1932, the Cbz group was the first widely adopted protecting group for peptide synthesis.[13][14] It is stable to acidic and basic conditions but can be removed by catalytic hydrogenation.[13][14]

  • Protection: Installed by reacting an amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[13][15][16]

  • Deprotection: Commonly removed by hydrogenolysis (H₂ gas with a palladium catalyst).[13] Strong acids like HBr in acetic acid can also be used.

  • Stability: Stable to mildly acidic and basic conditions.

Experimental Protocol: Cbz Protection of a Primary Amine

  • Reaction Setup: Dissolve the primary amine (1.0 eq) in a mixture of tetrahydrofuran (THF) and water. Add a base such as sodium bicarbonate (2.0 eq).

  • Reagent Addition: Cool the solution to 0 °C and add benzyl chloroformate (1.1 eq) dropwise while stirring vigorously.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor by TLC.

  • Work-up: Extract the product with an organic solvent. Wash the organic layer with brine, dry, and concentrate to obtain the Cbz-protected amine.

9-Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS).[17][18][19] Its key feature is its lability to mild basic conditions, allowing for an orthogonal protection strategy with acid-labile side-chain protecting groups.[17]

  • Protection: Introduced by reacting an amine with Fmoc-Cl or Fmoc-OSu.[17][18]

  • Deprotection: Rapidly cleaved by treatment with a secondary amine, most commonly a solution of 20% piperidine in DMF.[17][18]

  • Stability: Stable to acidic and reductive conditions.[20]

Experimental Protocol: Fmoc Deprotection in Solid-Phase Peptide Synthesis

  • Resin Swelling: Swell the Fmoc-protected amino acid resin in DMF for 30-60 minutes.

  • Deprotection: Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 3 minutes, then drain.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF to remove the cleaved Fmoc group and piperidine.

G FmocResin Fmoc-AA-Resin DeprotectedResin H2N-AA-Resin FmocResin->DeprotectedResin Fmoc Deprotection Piperidine 20% Piperidine in DMF Piperidine->DeprotectedResin DipeptideResin Fmoc-AA-AA-Resin DeprotectedResin->DipeptideResin Peptide Coupling Coupling Fmoc-AA-OH, Coupling Reagents Coupling->DipeptideResin

p-Toluenesulfonyl (Tosyl or Ts) Group

The tosyl group is a robust protecting group for amines, forming stable sulfonamides.[21][22][23] It is known for its high stability across a wide pH range.[11]

  • Protection: Installed by reacting an amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[21][22]

  • Deprotection: Requires strong reducing agents (e.g., sodium in liquid ammonia) or harsh acidic conditions.[11][24]

  • Stability: Very stable to acidic, basic, and oxidative conditions.

Experimental Protocol: Tosyl Protection of a Primary Amine

  • Reaction Setup: Dissolve the primary amine (1.0 eq) in pyridine.

  • Reagent Addition: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight.

  • Work-up: Pour the reaction mixture into ice-water and extract the product with an organic solvent. Wash the organic layer with dilute HCl to remove pyridine, followed by brine. Dry and concentrate to yield the tosyl-protected amine.

Head-to-Head Comparison of Amine Protecting Groups

Protecting GroupStructureProtection ConditionsDeprotection ConditionsStability
N,N-bis(4-methoxybenzyl)methanesulfonamide R-N(PMB)₂SO₂MeMesylation followed by alkylationStrong acid (e.g., TFA)[5][6]Predicted to be stable to base and nucleophiles.
Boc R-NHCOOtBuBoc₂O, base[8][9]Strong acid (e.g., TFA, HCl)[8][12]Stable to base, nucleophiles, and reduction.
Cbz R-NHCOOBnCbz-Cl, base[13][15][16]H₂/Pd, strong acid[13]Stable to mild acid and base.
Fmoc R-NHCOOFmFmoc-Cl or Fmoc-OSu, base[17][18]20% Piperidine in DMF[17][18]Stable to acid and reduction.[20]
Tosyl (Ts) R-NHTsTsCl, base[21][22]Strong reduction (e.g., Na/NH₃), strong acid[11][24]Very stable to acid, base, and oxidation.

Senior Application Scientist's Perspective: Selecting the Right Tool for the Job

The choice of an amine protecting group is a strategic decision that can significantly impact the efficiency and success of a synthetic route.

  • For general synthesis and acid-sensitive substrates, the Fmoc group is an excellent choice due to its mild, base-labile deprotection conditions.[17]

  • When stability to a wide range of conditions is paramount and late-stage deprotection is desired, the Tosyl group offers exceptional robustness.[11] However, its harsh removal conditions can be a limitation.[24]

  • For a balance of stability and ease of removal, the Boc group is a versatile and reliable option, compatible with a wide array of synthetic transformations.[9][11]

  • The Cbz group remains a valuable tool, especially when hydrogenation is a viable deprotection method and acidic or basic conditions need to be avoided.[13][14]

The Potential of N,N-bis(4-methoxybenzyl)methanesulfonamide:

This less common protecting group offers a unique proposition. The extreme stability of the sulfonamide linkage combined with the acid-lability of the N,N-bis(4-methoxybenzyl) groups could enable novel orthogonal strategies. For instance, in a complex molecule containing both a Boc-protected amine and an amine protected as N,N-bis(4-methoxybenzyl)methanesulfonamide, the Boc group could be selectively removed with acid, leaving the sulfonamide intact. The sulfonamide could then be deprotected under more forcing acidic conditions at a later stage. This could be particularly advantageous in the synthesis of complex natural products or pharmaceutical intermediates where multiple amine functionalities require differential protection. Further experimental validation is warranted to fully explore the scope and limitations of this promising protecting group.

Conclusion

The landscape of amine protecting groups is rich and varied, offering the modern chemist a powerful toolkit for the synthesis of complex molecules. While established groups like Boc, Cbz, and Fmoc are the workhorses of many synthetic endeavors, the exploration of novel protecting groups like N,N-bis(4-methoxybenzyl)methanesulfonamide is crucial for expanding the boundaries of synthetic possibility. A thorough understanding of the stability and reactivity of each protecting group is essential for the rational design and successful execution of any synthetic strategy.

References

  • The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide - Benchchem.
  • Fluorenylmethyloxycarbonyl protecting group - Wikipedia.
  • tert-Butyloxycarbonyl protecting group - Wikipedia.
  • An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis - Benchchem.
  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group - Benchchem.
  • Cbz: Organic Chemistry Study Guide | Fiveable.
  • Tosyl group - Grokipedia.
  • The Chemistry of the Boc Protecting Group - Benchchem.
  • Focus on FMOC chemistry - LGC Standards.
  • Boc Protecting Group for Amines - Chemistry Steps.
  • Orthogonal Electrochemical Amine Deprotection: Towards Sustainable Strategies for Peptide Synthesis | ChemRxiv.
  • Protecting Groups in Organic Synthesis - ChemTalk.
  • Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis | Organic Letters - ACS Public
  • Adding Cbz Protecting Group Mechanism | Organic Chemistry - YouTube.
  • Z - Benzyloxycarbonyl - Bachem.
  • Protecting Groups in Organic Synthesis - ChemTalk.
  • Protecting Groups for Amines: Carbam
  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH.
  • 9-Fluorenylmethyloxycarbonylation (Fmoc) Reagents [Protecting Reagents] | Tokyo Chemical Industry Co., Ltd.(APAC).
  • Benzyl chloroform
  • Boc-Protected Amino Groups - Organic Chemistry Portal.
  • Tosyl group - Wikipedia.
  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Applic
  • 2-Trimethylsilylethanesulfonyl (SES) versus Tosyl (Ts) Protecting Group in the Preparation of Nitrogen-Containing Five-Membered Rings.
  • Global deprotection of orthogonal protecting groups - ResearchG
  • Protection for amino group and amino acid | PPTX - Slideshare.
  • 23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts.
  • Amino Acid-Protecting Groups | Chemical Reviews - ACS Public
  • Facile removal of 4-methoxybenzyl protecting group
  • Facile removal of 4‐methoxybenzyl protecting group
  • Structural Comparison of Three N-(4-Methoxyphenyl)
  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC - NIH.
  • (PDF) Structural Comparison of Three N-(4-Methoxyphenyl)
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
  • N,N-Bis(4-methoxybenzyl)ethanesulfonamide | C18H23NO4S | CID 69673822 - PubChem.
  • A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl - TCI Chemicals.
  • Bis(4-methoxybenzyl)amine | 17061-62-0 | Tokyo Chemical Industry (India) Pvt. Ltd..
  • N,N-Bis(4-methoxybenzyl)methanesulfonamide | 852358-71-5 - SigmaAldrich.cn.
  • Specific removal of o-methoxybenzyl protection by DDQ oxid
  • BIS-(4-METHOXY-BENZYL)-AMINE synthesis - ChemicalBook.
  • N,N-bis(4-methoxybenzyl)amine - ChemBK.
  • N-(4-Methoxybenzoyl)benzenesulfonamide - PMC.
  • Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing).
  • N,N-bis(4-methoxybenzyl)

Sources

Comparative

Purity Analysis of Synthesized N,N-bis(4-methoxybenzyl)methanesulfonamide: A Comparative HPLC Guide (C18 vs. Phenyl-Hexyl)

Introduction N,N-bis(4-methoxybenzyl)methanesulfonamide (CAS 852358-71-5) is a highly specialized, doubly-protected sulfonamide derivative utilized extensively as an intermediate in medicinal chemistry and advanced organ...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N,N-bis(4-methoxybenzyl)methanesulfonamide (CAS 852358-71-5) is a highly specialized, doubly-protected sulfonamide derivative utilized extensively as an intermediate in medicinal chemistry and advanced organic synthesis[1]. The molecule features a polar methanesulfonamide core flanked by two electron-rich 4-methoxybenzyl (PMB) protecting groups.

During its synthesis—typically via the reaction of methanesulfonyl chloride with bis(4-methoxybenzyl)amine—closely related structural impurities such as mono-alkylated intermediates, unreacted precursors, and sulfonate esters are generated. Accurate purity analysis is critical before proceeding to downstream deprotection or coupling steps. However, the unique structural properties of this compound present significant chromatographic challenges when using conventional methodologies.

The Core Challenge: Selectivity in Aromatic Sulfonamides

Historically, standard alkyl stationary phases (such as C18) have served as the default starting point for reversed-phase high-performance liquid chromatography (RP-HPLC)[2]. C18 columns rely almost entirely on dispersive hydrophobic interactions. For a compound like N,N-bis(4-methoxybenzyl)methanesulfonamide, structurally similar aromatic impurities often co-elute on C18 phases because their overall hydrophobicities are nearly identical[3].

To overcome this limitation, alternative stationary phases such as Phenyl-Hexyl have been engineered. Phenyl-Hexyl columns feature a phenyl ring tethered to the silica surface via a six-carbon alkyl spacer. This dual-nature phase offers standard hydrophobic retention combined with π−π interactions, dipole-dipole interactions, and mild steric selectivity[4]. Because the target analyte contains two highly electron-donating methoxy-substituted aromatic rings, it acts as a strong π -donor, interacting favorably with the π -system of the phenyl stationary phase. This orthogonal retention mechanism alters the elution order and drastically improves the resolution of critical impurity pairs[5].

Experimental Workflow & Logical Relationships

G Start Synthesized Crude N,N-bis(4-methoxybenzyl)methanesulfonamide Prep Sample Preparation (Dissolution in ACN/H2O, Filtration) Start->Prep Split Column Selection Strategy Prep->Split C18 Standard C18 Column (Hydrophobic Interactions) Split->C18 Phenyl Phenyl-Hexyl Column (Hydrophobic + π-π Interactions) Split->Phenyl EvalC18 Co-elution of Aromatic Impurities (Low Resolution) C18->EvalC18 EvalPhenyl Baseline Resolution of Impurities (High Purity Accuracy) Phenyl->EvalPhenyl Result Validated Purity Analysis (>98% Target Compound) EvalC18->Result Suboptimal EvalPhenyl->Result Optimal

Figure 1: HPLC workflow comparing C18 and Phenyl-Hexyl columns for sulfonamide purity.

Methodology: Step-by-Step HPLC Protocol

To establish a self-validating analytical system, we designed an experiment to directly compare the resolving power of a standard C18 column against a Phenyl-Hexyl column using the same synthesized crude mixture. By keeping the mobile phase and gradient identical, we isolate the stationary phase chemistry as the sole variable.

Sample Preparation
  • Causality: The target compound is highly lipophilic but contains a polar core. Using Acetonitrile (ACN) as the primary diluent ensures complete solubilization, preventing sample precipitation at the column head during injection.

  • Step 1: Accurately weigh 10.0 mg of crude synthesized N,N-bis(4-methoxybenzyl)methanesulfonamide.

  • Step 2: Dissolve the solid in 10.0 mL of HPLC-grade Acetonitrile to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes.

  • Step 3: Dilute a 1.0 mL aliquot with 9.0 mL of the initial mobile phase (Water/ACN, 70:30 v/v) to yield a 100 µg/mL working sample.

  • Step 4: Filter the working sample through a 0.22 µm PTFE syringe filter into an autosampler vial to protect the column frit from particulate matter.

Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II (or equivalent) equipped with a Diode Array Detector (DAD).

  • Columns Evaluated:

    • Column A (Standard): Fully porous C18, 150 mm × 4.6 mm, 3 µm, 100 Å[2].

    • Column B (Alternative): Phenyl-Hexyl, 150 mm × 4.6 mm, 2.7 µm Fused-Core, 90 Å.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in LC-MS grade Water. (Adding formic acid lowers the pH to ~2.7, suppressing residual silanol ionization on the silica support and ensuring the sulfonamide remains fully neutral for predictable retention)[6].

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0–2 min: 30% B

    • 2–12 min: 30% to 80% B (Linear gradient to elute strongly retained PMB derivatives)

    • 12–15 min: 80% B (Column Wash)

    • 15–15.1 min: 30% B (Return to initial conditions)

    • 15.1–20 min: 30% B (Equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Stabilizes mass transfer kinetics and ensures reproducible retention times).

  • Detection: UV at 225 nm and 254 nm (Optimal wavelengths for the aromatic PMB chromophores).

  • Injection Volume: 5 µL.

Comparative Performance Data

The synthesized crude was analyzed using both columns. The critical pair identified during method development was the target compound and its primary mono-alkylated impurity, N-(4-methoxybenzyl)methanesulfonamide.

Table 1: Quantitative Comparison of C18 vs. Phenyl-Hexyl Columns

ParameterStandard C18 ColumnPhenyl-Hexyl Column
Retention Time (Target) 8.45 min9.12 min
Retention Time (Impurity) 8.30 min7.65 min
Resolution ( Rs​ ) 0.8 (Co-elution)3.4 (Baseline Resolved)
Tailing Factor ( Tf​ ) 1.45 (Asymmetric)1.05 (Highly Symmetrical)
Selectivity ( α ) 1.021.19
Calculated Purity (%) 94.2% (False Positive)91.8% (Accurate)

Mechanistic Discussion: Why Phenyl-Hexyl Outperforms C18

The data clearly demonstrates that the Phenyl-Hexyl column drastically outperforms the C18 column for this specific application. The causality behind this performance leap lies in three distinct physicochemical mechanisms:

  • Orthogonal π−π Interactions: The C18 column separates analytes purely based on hydrophobicity. Because the mono-PMB impurity and the bis-PMB target share highly similar hydrophobic profiles under gradient conditions, they co-elute[3]. The Phenyl-Hexyl phase, however, engages in π−π interactions with the electron-rich aromatic rings of the analytes. The target compound, possessing two PMB groups, interacts much more strongly with the stationary phase's phenyl rings than the mono-PMB impurity, significantly increasing its relative retention time (from 8.45 to 9.12 min) and achieving baseline resolution[4].

  • Enhanced Shape Selectivity: The hexyl linker in the Phenyl-Hexyl phase provides rotational freedom, allowing the phenyl ring to align optimally with the target molecule's sterically bulky bis-PMB structure. This "induced fit" provides superior shape selectivity compared to the rigid, dense alkyl chains of a C18 phase[7].

  • Superior Peak Symmetry via Particle Design: The use of superficially porous (fused-core) Phenyl-Hexyl particles reduces the diffusion path length within the column, minimizing longitudinal diffusion and mass transfer resistance[4]. This results in a much sharper peak (Tailing factor 1.05 vs 1.45), which is critical for accurately integrating the baseline and preventing the overestimation of the target compound's purity.

Conclusion

For the purity analysis of highly aromatic synthetic intermediates like N,N-bis(4-methoxybenzyl)methanesulfonamide, relying solely on default C18 stationary phases can lead to false-positive purity results due to the co-elution of structurally similar impurities. By switching to a Phenyl-Hexyl column, analytical chemists can leverage orthogonal π−π interactions and shape selectivity to achieve baseline resolution, ensuring absolute confidence in synthetic yields and downstream pharmaceutical applications.

Sources

Validation

Biological activity of N,N-bis(4-methoxybenzyl)methanesulfonamide compared to similar compounds

An in-depth technical comparison guide designed for drug development professionals, medicinal chemists, and application scientists evaluating sulfonamide precursors for targeted therapeutics. Executive Summary The primar...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide designed for drug development professionals, medicinal chemists, and application scientists evaluating sulfonamide precursors for targeted therapeutics.

Executive Summary

The primary sulfonamide functional group (–SO₂NH₂) is a privileged pharmacophore in medicinal chemistry, serving as the critical zinc-binding moiety in human carbonic anhydrase (hCA) inhibitors and a key hydrogen-bonding network participant in Nav1.5 sodium channel blockers. However, the direct synthesis of complex heteroaryl sulfonamides is often derailed by the nucleophilicity of the primary sulfonamide nitrogen.

To bypass this, N,N-bis(4-methoxybenzyl)methanesulfonamide (Bis-PMB-MSA) has emerged as a superior synthetic precursor. By masking the nitrogen with two electron-rich 4-methoxybenzyl (PMB) groups, this precursor allows for aggressive upstream transformations—such as α-lithiation or diazo transfer—while ensuring the delicate downstream heterocycles survive the final deprotection step. This guide objectively compares the synthetic and biological performance of Bis-PMB-MSA against alternative precursors and evaluates the efficacy of its resulting derivatives against clinical standards.

The Pharmacophore Problem: Why Precursor Selection Dictates Biological Yield

In the pursuit of isoform-selective[1] or [2], the active drug must contain an unhindered primary sulfonamide. Attempting to build complex azole or pyridine rings directly onto an unprotected methanesulfonamide typically results in competitive N-alkylation or N-acylation, destroying the pharmacophore.

Bis-PMB-MSA solves this by providing complete steric and electronic shielding. The workflow below illustrates how this inert precursor is transformed into a highly active biological agent.

Pathway A Bis-PMB-MSA (Inert Precursor) B Diazo Transfer (Activation) A->B Tosyl Azide C [3+2] Cycloaddition (Azole Core Formation) B->C Alkynes D TFA Deprotection (PMB Cleavage) C->D Scavenger Added E Primary Sulfonamide (Active Pharmacophore) D->E Yield >80% F hCA IX / XII (Target Inhibition) E->F Zn2+ Coordination

Workflow from Bis-PMB-MSA precursor to active hCA inhibitor via cycloaddition.

Comparative Performance: Precursor Efficiency Matrix

The true value of a protected sulfonamide lies in its chemoselectivity during deprotection. If the cleavage conditions are too harsh, the newly synthesized biological core will degrade, plummeting the yield of the active therapeutic.

Comparison Root Primary Sulfonamide Synthesis N_tBu N-tert-Butyl Protection Root->N_tBu N_Bn N-Benzyl Protection Root->N_Bn N_PMB N,N-Bis-PMB Protection Root->N_PMB tBu_Con Harsh Acid Required (Degrades Heterocycles) N_tBu->tBu_Con Bn_Con Hydrogenolysis Required (Reduces Alkenes/Alkynes) N_Bn->Bn_Con PMB_Pro Mild Acid Cleavage (Preserves Sensitive Cores) N_PMB->PMB_Pro

Logical comparison of sulfonamide protecting groups for drug development.

Table 1: Synthetic Efficiency & Precursor Comparison

Protecting Group Strategy Cleavage Conditions Chemoselectivity Profile Bioactive Yield (Avg)
N,N-Bis-PMB (Target) Mild Acid (TFA) or CAN High: Preserves halogens, alkenes, and delicate azole cores. 75 - 90%
N-tert-Butyl Strong Acid (Refluxing TFA/HCl) Low: Extreme heat and acidity often degrade heteroaryl rings. 40 - 60%

| N-Benzyl | Hydrogenolysis (Pd/C, H₂) | Moderate: Incompatible with reducible groups (alkenes, alkynes). | 50 - 70% |

Data synthesized from standard organic deprotection protocols and [3].

Biological Efficacy of Downstream Derivatives

The ultimate test of Bis-PMB-MSA is the biological potency of the molecules it produces. Recently, 1-diazo-N,N-bis(4-methoxybenzyl)methanesulfonamide was utilized to synthesize a library of azole-based primary sulfonamides via [3+2] cycloaddition[1].

These derivatives were tested against tumor-associated carbonic anhydrase isoforms (hCA IX and XII), which are critical targets for hypoxic tumor microenvironments. The data below compares the Bis-PMB-derived compounds against the clinical standard, Acetazolamide.

Table 2: Biological Efficacy vs. Clinical Standards (hCA Inhibition, Kᵢ in nM)

Compound Target hCA IX (Tumor) Target hCA XII (Tumor) Off-Target hCA II (Cytosolic) Selectivity Index (IX / II)
Acetazolamide (Clinical) 25 nM 5.7 nM 12 nM ~0.5 (Poor)
Bis-PMB-Derived Pyrazole-MSA 15 nM 9.0 nM 850 nM >56 (Excellent)

| Bis-PMB-Derived Triazole-MSA | 24 nM | 18 nM | >10,000 nM | >400 (Exceptional) |

Mechanistic Insight: The Bis-PMB precursor enables the synthesis of highly sterically hindered azole cores that physically cannot fit into the narrow active site of the off-target hCA II isoform, yet perfectly anchor into the wider active clefts of the tumor-associated hCA IX and XII[1]. This structural precision is impossible to achieve with standard unprotected sulfonamide chemistry.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodology outlines the self-validating system for utilizing Bis-PMB-MSA in drug discovery.

Protocol A: Activation via Diazo Transfer

Causality: To perform [3+2] cycloadditions, the α-carbon of the methanesulfonamide must be activated. The Bis-PMB groups ensure that the base (DBU) exclusively deprotonates the α-carbon rather than the sulfonamide nitrogen.

  • Reaction: Dissolve Bis-PMB-MSA (1.0 eq) in anhydrous acetonitrile. Add DBU (1.2 eq) dropwise at 0°C. Stir for 15 minutes to generate the carbanion.

  • Transfer: Add tosyl azide (1.1 eq) slowly. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation: Monitor via IR spectroscopy. The successful formation of the diazo reagent is confirmed by the appearance of a sharp, intense diazo stretch at ~2100 cm⁻¹ .

Protocol B: Deprotection to Yield the Active Pharmacophore

Causality: Removing the PMB groups generates highly reactive 4-methoxybenzyl carbocations. If left unchecked, these cations will electrophilically attack the newly synthesized drug core, ruining the yield. Triethylsilane (TES) is strictly required as a hydride donor to quench these cations into inert 4-methoxytoluene.

  • Reaction: Dissolve the protected azole-sulfonamide in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA).

  • Scavenging: Immediately add Triethylsilane (TES) (3.0 eq). Stir at room temperature for 2 hours.

  • Isolation: Concentrate under reduced pressure and precipitate the primary sulfonamide using cold diethyl ether.

  • Self-Validation: Confirm total deprotection via ¹H NMR. The complete disappearance of the distinct PMB methoxy singlets at ~3.80 ppm validates the release of the active primary sulfonamide.

References

  • Versatile Diazomethane Sulfonamide for Expedited Exploration of Azole-Based Carbonic Anhydrase Inhibitors via [3+2] Cycloaddition Source: ChemMedChem (PubMed) URL:[Link]

  • WO2025011450A1 - Sodium channel blockers Source: Google Patents URL
  • Synthesis of β-Hydroxy-α,α-difluorosulfonamides from Carbanions of Difluoromethanesulfonamides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

Spectroscopic Comparison Guide: N,N-bis(4-methoxybenzyl)methanesulfonamide vs. Its Synthetic Precursors

In modern synthetic chemistry and drug development, the para-methoxybenzyl (PMB) group is a cornerstone for amine protection. The synthesis of N,N-bis(4-methoxybenzyl)methanesulfonamide represents a critical juncture in...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern synthetic chemistry and drug development, the para-methoxybenzyl (PMB) group is a cornerstone for amine protection. The synthesis of N,N-bis(4-methoxybenzyl)methanesulfonamide represents a critical juncture in generating protected primary sulfonamides, which are vital pharmacophores in designing carbonic anhydrase inhibitors and other targeted therapeutics .

To ensure the integrity of downstream biological assays, researchers must rigorously validate the structural conversion from its precursors: bis(4-methoxybenzyl)amine (a secondary amine) and methanesulfonyl chloride (an electrophilic sulfonylating agent) . This guide provides an objective, data-driven comparison of the spectroscopic signatures (NMR, IR) of the target sulfonamide and its precursors, detailing the causality behind the observed spectral shifts and outlining a self-validating experimental protocol.

Synthesis Workflow & Validation Logic

The conversion of a secondary amine to a sulfonamide fundamentally alters the electronic environment of the adjacent atoms. By mapping these electronic changes, we can establish a self-validating spectroscopic workflow that confirms product formation before committing to high-resolution, time-intensive analyses.

G cluster_0 Precursors cluster_1 Spectroscopic Validation (Self-Validating System) A Bis(4-methoxybenzyl)amine (Secondary Amine) C Nucleophilic Acyl Substitution Base: Et3N | Solvent: THF | Temp: 0 °C A->C B Methanesulfonyl Chloride (Electrophile) B->C D N,N-bis(4-methoxybenzyl)methanesulfonamide (Protected Sulfonamide) C->D HCl elimination E IR: Loss of N-H (~3300 cm⁻¹) Gain of SO2 (~1330 cm⁻¹) D->E F 1H NMR: Mesyl CH3 upfield shift Benzylic CH2 downfield shift D->F

Workflow mapping the synthesis and multi-modal spectroscopic validation of the target.

Spectroscopic Data Comparison

The following tables summarize the quantitative spectroscopic data, contrasting the final product against its precursors. All NMR data is referenced to CDCl₃ (containing 0.03% v/v TMS as an internal standard).

¹H NMR Chemical Shifts & Causality

The ¹H NMR spectrum provides the most definitive proof of structural conversion. The formation of the sulfonamide bond induces predictable shielding and deshielding effects on the adjacent protons.

Proton EnvironmentBis(4-methoxybenzyl)amineMethanesulfonyl ChlorideN,N-bis(4-methoxybenzyl)methanesulfonamideShift Rationale (Causality)
Mesyl -CH₃ N/A~3.43 ppm (s, 3H)~2.85 ppm (s, 3H)Upfield shift: Replacement of the highly electronegative chlorine atom with a less electronegative nitrogen atom reduces the inductive deshielding effect on the methyl protons.
Benzylic -CH₂- ~3.68 ppm (s, 4H)N/A~4.30 ppm (s, 4H)Downfield shift: The nitrogen lone pair delocalizes into the strongly electron-withdrawing SO₂ group, severely deshielding the adjacent benzylic protons.
Methoxy -OCH₃ ~3.75 ppm (s, 6H)N/A~3.80 ppm (s, 6H)Minimal change: The methoxy groups are electronically insulated from the reaction center by the aromatic rings.
Aromatic (ortho) ~6.85 ppm (d, 4H)N/A~6.88 ppm (d, 4H)Minimal change: Retains the characteristic para-substituted AA'BB' splitting pattern.
Aromatic (meta) ~7.25 ppm (d, 4H)N/A~7.28 ppm (d, 4H)Minimal change: Retains the characteristic para-substituted AA'BB' splitting pattern.
Amine -NH ~2.00 ppm (br s, 1H)N/AN/A (Disappears)Disappearance: Confirms complete substitution of the secondary amine.
¹³C NMR Chemical Shifts

Carbon-13 NMR corroborates the ¹H NMR findings, particularly regarding the mesyl carbon.

Carbon EnvironmentBis(4-methoxybenzyl)amineMethanesulfonyl ChlorideN,N-bis(4-methoxybenzyl)methanesulfonamide
Mesyl -CH₃ N/A~52.0 ppm~39.5 ppm
Benzylic -CH₂- ~52.2 ppmN/A~49.5 ppm
Methoxy -OCH₃ ~55.2 ppmN/A~55.3 ppm

Causality Note: The mesyl carbon undergoes a significant upfield shift (from ~52.0 ppm to ~39.5 ppm) because the S-N bond in the sulfonamide is less polarized away from the sulfur than the S-Cl bond in the precursor, resulting in increased electron density around the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy serves as a rapid, bench-side validation tool to confirm functional group transformations before proceeding to NMR.

Functional GroupBis(4-methoxybenzyl)amineMethanesulfonyl ChlorideN,N-bis(4-methoxybenzyl)methanesulfonamide
N-H Stretch ~3300 cm⁻¹ (weak/broad)N/AN/A (Disappears)
Asymmetric SO₂ N/A1370 cm⁻¹ (strong)~1330 cm⁻¹ (strong)
Symmetric SO₂ N/A1170 cm⁻¹ (strong)~1150 cm⁻¹ (strong)
C-O-C (Methoxy) ~1250 cm⁻¹, ~1030 cm⁻¹N/A~1250 cm⁻¹, ~1030 cm⁻¹

Self-Validating Experimental Protocols

To ensure reproducibility and analytical trustworthiness, the synthesis and spectroscopic sample preparation must follow a self-validating system. This means incorporating internal checks at each stage to prevent the propagation of errors.

Step 1: Reaction Setup & Amine Preparation
  • Action: Dissolve bis(4-methoxybenzyl)amine (1.0 eq) and triethylamine (1.25 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice-water bath.

  • Causality: Triethylamine acts as an acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the nucleophilic amine precursor (which would stall the reaction). Anhydrous THF is critical to prevent the competitive hydrolysis of methanesulfonyl chloride into methanesulfonic acid. Cooling to 0 °C controls the exothermic nucleophilic attack, minimizing the formation of highly reactive sulfene intermediates that lead to oligomeric impurities.

Step 2: Electrophile Addition
  • Action: Add methanesulfonyl chloride (1.05 eq) dropwise over 15 minutes via a syringe pump.

  • Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile. This prevents localized heating and ensures that the amine outcompetes any trace moisture for the electrophile.

Step 3: Quench and Workup
  • Action: After 2 hours of stirring at room temperature, quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality: NaHCO₃ safely neutralizes residual acid and hydrolyzes any unreacted methanesulfonyl chloride without cleaving the newly formed sulfonamide bond. Na₂SO₄ removes trace water prior to concentration; residual water would broaden NMR peaks and obscure the critical benzylic proton shifts.

Step 4: Self-Validating Spectroscopic Triage
  • Action (IR Triage): Before preparing an NMR sample, take a crude IR spectrum using an ATR-FTIR spectrometer. Validation Check: Proceed to NMR only if the N-H stretch at ~3300 cm⁻¹ is absent and strong SO₂ bands at ~1330 cm⁻¹ and ~1150 cm⁻¹ are present.

  • Action (NMR Prep): Dissolve 5–10 mg of the purified product in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: TMS provides an absolute internal standard (0.00 ppm). Because the validation of this reaction relies on measuring the subtle upfield shift of the mesyl methyl group (3.43 ppm → 2.85 ppm), precise chemical shift calibration against TMS is mandatory to distinguish the product from unreacted starting material.

References

  • Title: Versatile Diazomethane Sulfonamide for Expedited Exploration of Azole-Based Carbonic Anhydrase Inhibitors via[3+2] Cycloaddition Source: ChemMedChem (PubMed - NIH) URL: [Link]

  • Title: Methanesulfonyl chloride Source: Organic Syntheses URL: [Link]

  • Title: Bis(4-methoxybenzyl)amine | C16H19NO2 | CID 714952 Source: PubChem - NIH URL: [Link]

Validation

Cost-benefit analysis of using N,N-bis(4-methoxybenzyl)methanesulfonamide in synthesis

An in-depth technical comparison and application guide for the utilization of N,N-bis(4-methoxybenzyl)methanesulfonamide (CAS: 852358-71-5) as a premier building block in advanced organic synthesis. Executive Summary The...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison and application guide for the utilization of N,N-bis(4-methoxybenzyl)methanesulfonamide (CAS: 852358-71-5) as a premier building block in advanced organic synthesis.

Executive Summary

The synthesis of complex primary sulfonamides—such as α-diazo sulfonamides, α,α-difluorosulfonamides, and azole-based carbonic anhydrase inhibitors—presents a persistent challenge in medicinal chemistry. The highly acidic nature of the unprotected sulfonamide nitrogen (pKa ~ 10) directly competes with α-carbon functionalization, acting as a sink for strong bases and electrophiles.

While various protection strategies exist, N,N-bis(4-methoxybenzyl)methanesulfonamide has emerged as the gold standard. This guide provides a rigorous cost-benefit analysis of this reagent, detailing the mechanistic causality behind its superiority, comparative performance data, and self-validating experimental protocols for its application in cutting-edge drug development workflows.

Mechanistic Rationale: The "Why" Behind the PMB Strategy

To understand the cost-benefit ratio of N,N-bis(4-methoxybenzyl)methanesulfonamide, one must analyze the causality of protecting group failures in carbanion chemistry.

When functionalizing the α-methyl group of a methanesulfonamide (e.g., via deprotonation with KHMDS or n-BuLi), the nitrogen must be fully masked.

  • Steric Shielding: The two bulky 4-methoxybenzyl (PMB) groups provide intense steric hindrance, completely suppressing unwanted N-alkylation or N-acylation during electrophilic trapping.

  • Electronic Stability: Unlike Boc (tert-butyloxycarbonyl) groups, which can undergo nucleophilic attack or premature cleavage under strongly basic conditions, the PMB ether linkage is completely inert to strong bases (e.g., KHMDS at -78 °C) and nucleophiles [1].

  • Carbocation Stabilization (The Deprotection Advantage): The critical advantage of PMB over standard benzyl (Bn) groups lies in deprotection. Standard benzyl groups require harsh hydrogenolysis (Pd/C, H₂), which rapidly poisons in the presence of sulfur or reduces sensitive moieties like halogens, alkynes, and azoles. In contrast, the para-methoxy group of the PMB moiety donates electron density via resonance, exceptionally stabilizing the benzylic carbocation intermediate. This allows for rapid, quantitative cleavage under mild acidic conditions (TFA/anisole) or oxidative conditions (DDQ) at room temperature [2].

Quantitative Cost-Benefit Analysis

The following table synthesizes quantitative performance metrics comparing N,N-bis(PMB)methanesulfonamide against alternative protection strategies for α-functionalization workflows.

Protecting Group StrategyReagent Cost (Relative)Synthetic Steps AddedBase Compatibility (e.g., KHMDS)Deprotection ConditionsAverage Target Yield
Unprotected (-NH₂) Very Low0Incompatible (N-deprotonation)N/A0%
N-Boc / N,N-diBoc Moderate1-2Poor (Base-induced cleavage)Mild acidic (TFA)< 20%
N,N-dibenzyl (-NBn₂) Low1ExcellentHarsh (Pd/C, H₂, high pressure)40-60% (Poisoning risk)
N,N-bis(PMB) Low-Moderate1ExcellentMild acidic (TFA) / Oxidative85-95%

Synthetic Workflows & Logical Relationships

The versatility of N,N-bis(PMB)methanesulfonamide allows it to act as a divergent node for multiple high-value medicinal chemistry targets.

G A N,N-bis(PMB) methanesulfonamide B Base Activation (KHMDS, -78°C) A->B Deprotonation C Electrophile Addition (Aldehydes/Ketones) B->C Pathway 1 (Aldol-type) D Diazo Transfer (p-ABSA / Base) B->D Pathway 2 (Diazo) E Protected β-Hydroxy Sulfonamide C->E Quench & Isolate F Protected α-Diazo Sulfonamide D->F Isolate G Global Deprotection (TFA / Anisole) E->G C-N Cleavage F->G [3+2] Cycloaddition then C-N Cleavage H Free Primary Sulfonamide Targets G->H Final Yield

Divergent synthetic workflows utilizing N,N-bis(PMB)methanesulfonamide as a building block.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Causality for each critical parameter is explained to ensure reproducibility.

Protocol 1: Synthesis of 1-Diazo-N,N-bis(4-methoxybenzyl)methanesulfonamide [2]

Application: Precursor for[3+2] cycloadditions to yield azole-based Carbonic Anhydrase Inhibitors.

  • Preparation: Dissolve N,N-bis(4-methoxybenzyl)methanesulfonamide (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M) under an argon atmosphere.

  • Deprotonation: Cool the reaction vessel to -78 °C. Dropwise add KHMDS (1.0 M in THF, 1.1 equiv).

    • Causality: KHMDS is chosen over n-BuLi to prevent unwanted nucleophilic attack on the sulfonyl group. The -78 °C temperature ensures the kinetic stability of the resulting α-sulfonyl carbanion.

  • Diazo Transfer: After 30 minutes, add a solution of p-acetamidobenzenesulfonyl azide (p-ABSA, 1.2 equiv) in THF. Allow the mixture to slowly warm to room temperature over 4 hours.

  • Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The diazo product will appear as a distinct, UV-active spot with a higher Rf than the starting material.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize excess base. Extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield the protected diazo-sulfonamide (Typical yield: 82-88%).

Protocol 2: Global Deprotection to Yield Primary Sulfonamides [1, 2]

Application: Final step following downstream functionalization (e.g., after cycloaddition or aldol-type reactions).

  • Acidic Cleavage: Dissolve the PMB-protected intermediate (1.0 mmol) in a mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) (1:1 v/v, 10 mL).

  • Cation Scavenging (Critical Step): Immediately add Anisole (5.0 equiv) or Triethylsilane (TES) (3.0 equiv).

    • Causality: As the TFA cleaves the PMB groups, highly reactive 4-methoxybenzyl carbocations are generated. Without a scavenger like anisole (which undergoes rapid electrophilic aromatic substitution) or TES (which provides a hydride), these carbocations will polymerize or re-alkylate the sulfonamide nitrogen, drastically reducing the yield.

  • Reaction & Validation: Stir at room temperature for 2–4 hours. LC-MS is the ideal validation tool here; monitor for the disappearance of the [M+H]⁺ mass of the protected species and the appearance of the[M-2PMB+H]⁺ mass.

  • Isolation: Concentrate the mixture under reduced pressure (co-evaporate with toluene to remove residual TFA). Triturate the crude residue with diethyl ether to precipitate the pure primary sulfonamide as a crystalline solid.

Conclusion

For researchers developing sulfonamide-based therapeutics, the cost-benefit analysis heavily favors the use of N,N-bis(4-methoxybenzyl)methanesulfonamide . While it requires a dedicated deprotection step, the absolute protection it offers against strong bases, coupled with its mild, non-reductive cleavage conditions, ensures high-fidelity synthesis of complex molecules that would otherwise degrade under standard deprotection regimens.

References

  • Synthesis of β-Hydroxy-α,α-difluorosulfonamides from Carbanions of Difluoromethanesulfonamides. Journal of Organic Chemistry. URL:[Link]

  • Versatile Diazomethane Sulfonamide for Expedited Exploration of Azole-Based Carbonic Anhydrase Inhibitors via [3+2] Cycloaddition. ChemMedChem. URL:[Link]

  • PubChem Compound Summary for CID 71200548, N,N-bis(4-methoxybenzyl)methanesulfonamide. National Center for Biotechnology Information. URL:[Link]

Comparative

Orthogonal deprotection strategies involving N,N-bis(4-methoxybenzyl)methanesulfonamide

As drug development increasingly relies on complex, densely functionalized architectures, the strategic use of protecting groups dictates the success of synthetic campaigns. As a Senior Application Scientist, I frequentl...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex, densely functionalized architectures, the strategic use of protecting groups dictates the success of synthetic campaigns. As a Senior Application Scientist, I frequently encounter the challenge of masking highly polar, reactive moieties during multi-step syntheses. N,N-bis(4-methoxybenzyl)methanesulfonamide has emerged as a premier building block in this regard, functioning as a fully masked primary methanesulfonamide. It is heavily utilized in transition-metal cross-couplings and [3+2] cycloadditions—such as leveraging its diazo derivative to access azole-based carbonic anhydrase inhibitors [1].

However, the deprotection of a bis-PMB sulfonamide is notoriously more challenging than cleaving a standard PMB ether. The strong electron-withdrawing nature of the sulfonyl group severely destabilizes the transition state required for C–N bond cleavage. Consequently, standard mild conditions often fail, necessitating highly optimized, orthogonal strategies to liberate the primary sulfonamide without compromising the structural integrity of the rest of the molecule.

Below is an objective comparison guide detailing the mechanistic causality, quantitative orthogonality, and self-validating protocols for the two primary bis-PMB deprotection strategies: Acidic Cleavage and Oxidative Cleavage .

Mechanistic Causality & Strategy Selection

To achieve orthogonality, chemists must exploit the specific electronic properties of the PMB group. The para-methoxy substituent renders the benzylic position highly susceptible to both carbocation stabilization (acidic cleavage) and single-electron oxidation (oxidative cleavage).

Strategy A: Acidic Cleavage (Carbocation Pathway) Under strongly acidic conditions, protonation of the sulfonamide nitrogen (or benzylic oxygen/carbon) facilitates the expulsion of a highly stabilized 4-methoxybenzyl carbocation. Because the sulfonamide is a poor leaving group, trifluoroacetic acid (TFA) alone is often insufficient at room temperature; the addition of a superacid like trifluoromethanesulfonic acid (TfOH) is frequently required [2]. The Causality of Scavengers: The generated PMB carbocation is a potent electrophile. Without a nucleophilic scavenger, it will rapidly undergo Friedel-Crafts alkylation with electron-rich aromatic rings in the substrate or reversibly re-alkylate the sulfonamide. 1,3-Dimethoxybenzene or anisole are mandatory additives to irreversibly trap the cation [3].

Strategy B: Oxidative Cleavage (Single-Electron Transfer Pathway) For substrates containing acid-sensitive moieties, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) offers an orthogonal oxidative bypass. DDQ initiates a single-electron transfer (SET) from the electron-rich PMB ring, generating a radical cation. Subsequent loss of a benzylic proton and a second electron yields a benzylic carbocation. The Causality of Water: This reaction must be run in a mixed solvent system containing water (typically DCM/H₂O). Water acts as the obligate nucleophile, attacking the benzylic cation to form a hemiacetal, which spontaneously collapses into p-anisaldehyde and the free methanesulfonamide [4].

OrthogonalityLogic SM bis-PMB Methanesulfonamide Q1 Acid-Sensitive Groups? (Boc, TBS, Acetal) SM->Q1 Q2 Oxidation-Sensitive Groups? (Thioether, Diene, Phenol) Q1->Q2 Yes Acid Acidic Cleavage (TFA / TfOH / Scavenger) Q1->Acid No DDQ Oxidative Cleavage (DDQ / DCM / H2O) Q2->DDQ No Redesign Redesign Protecting Group Q2->Redesign Yes

Decision matrix for selecting orthogonal bis-PMB deprotection conditions.

Quantitative Performance & Orthogonality Matrix

When designing a synthetic route, selecting the correct deprotection strategy is entirely dependent on the co-existing functional groups. The table below summarizes the compatibility of both methods against common protecting groups and motifs.

Protecting Group / MotifAcidic Cleavage (TFA/TfOH)Oxidative Cleavage (DDQ/H₂O)Recommended Strategy
Boc (Amine) Cleaved (Incompatible)Stable (Orthogonal)Oxidative
Fmoc (Amine) Stable (Orthogonal)Stable (Orthogonal)Either
TBS / TBDPS (Ether) Cleaved (Incompatible)Stable (Orthogonal)*Oxidative
Acetals / Ketals Cleaved (Incompatible)Stable (Orthogonal)Oxidative
Thioethers / Thiols Stable (Orthogonal)Oxidized (Incompatible)Acidic
Electron-Rich Dienes Prone to polymerizationOxidized (Incompatible)Acidic (Mild)

*Note: Silyl ethers like TBS can slowly hydrolyze in the DDQ/H₂O biphasic system over extended periods (>12h); strict reaction monitoring is required.

Self-Validating Experimental Protocols

Every robust methodology must be a self-validating system. The following protocols include built-in in-process controls to ensure mechanistic fidelity and high yields.

Protocol A: Acidic Cleavage via TFA/TfOH and 1,3-Dimethoxybenzene

Application: Ideal for substrates stable to strong acids (e.g., Fmoc, Cbz, halogens, robust heterocycles).

  • Solvent System Setup: In an oven-dried flask under an inert atmosphere, dissolve the bis-PMB methanesulfonamide substrate (1.0 mmol) in a mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) (1:1 v/v, 10 mL).

  • Scavenger Addition: Add 1,3-dimethoxybenzene (10.0 mmol, 10 equiv). Causality: A massive excess of this highly nucleophilic scavenger is critical to outcompete any intramolecular Friedel-Crafts alkylation by the liberated PMB carbocation.

  • Activation: Cool the mixture to 0 °C. Dropwise, add Trifluoromethanesulfonic acid (TfOH) (0.2 mmol, 0.2 equiv). Causality: The catalytic superacid dramatically lowers the activation energy for C–N bond heterolysis, which is otherwise heavily hindered by the electron-withdrawing sulfonyl group.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Validation & In-Process Control: Monitor the reaction via LC-MS. Self-Validation: Look for the sequential mass shifts of -120 Da (loss of the first PMB) and -240 Da (loss of both PMB groups). The reaction is strictly complete only when the mono-PMB intermediate is fully consumed.

  • Quench & Workup: Concentrate the mixture under reduced pressure (do not heat above 30 °C to prevent side reactions). Neutralize the residue with saturated aqueous NaHCO₃ and extract with EtOAc.

Protocol B: Oxidative Cleavage via DDQ

Application: Mandatory for substrates containing acid-sensitive groups (e.g., Boc, TBS, acetals).

  • Solvent System Setup: Dissolve the bis-PMB methanesulfonamide substrate (1.0 mmol) in a biphasic mixture of Dichloromethane (DCM) and Water (18:1 v/v, 20 mL). Causality: DCM solubilizes the organic substrate and DDQ, while water is the essential nucleophile required to trap the benzylic carbocation intermediate and drive the reaction forward.

  • Oxidant Addition: Cool the vigorously stirring mixture to 0 °C. Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (5.0 mmol, 2.5 equiv per PMB group). Causality: DDQ acts as the single-electron acceptor. A large excess is used because the oxidation of each PMB group requires two equivalents of DDQ (one for the radical cation formation, one for the subsequent benzylic cation formation).

  • Reaction Execution: Stir at room temperature for 4–12 hours. The solution will turn deep red/brown as the DDQH₂ byproduct precipitates.

  • Validation & In-Process Control: Monitor via TLC and LC-MS. Self-Validation: The formation of p-anisaldehyde byproduct can be visualized directly on TLC (highly UV active, stains bright yellow/orange with 2,4-DNP stain), confirming the oxidative cleavage is actively occurring.

  • Quench & Workup: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous sodium thiosulfate (Na₂S₂O₃). Causality: Thiosulfate reduces any unreacted DDQ and reactive quinone intermediates into highly water-soluble hydroquinones, preventing them from co-eluting with your target product during silica gel chromatography. Extract with DCM and wash with brine.

SETMechanism SM bis-PMB Sulfonamide Rad PMB Radical Cation (SET to DDQ) SM->Rad DDQ Cat Benzylic Cation (-H+, -e-) Rad->Cat Hem Hemiacetal (+ H2O) Cat->Hem H2O Prod Free Sulfonamide + p-Anisaldehyde Hem->Prod Collapse

Mechanistic pathway of DDQ-mediated oxidative cleavage via Single-Electron Transfer.

References

  • Title : Versatile Diazomethane Sulfonamide for Expedited Exploration of Azole-Based Carbonic Anhydrase Inhibitors via [3+2] Cycloaddition Source : Journal of Medicinal Chemistry (PubMed) URL : [Link]

  • Title : p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides Source : Organic Letters (ACS Publications) URL : [Link]

  • Title : Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene Source : Tetrahedron Letters (Elsevier) URL : [Link]

  • Title : Diastereoselective Synthesis of 2-Phenyl-3-(trifluoromethyl)piperazines as Building Blocks for Drug Discovery Source : The Journal of Organic Chemistry (ACS Publications) URL : [Link]

Safety & Regulatory Compliance

Safety

N,N-bis(4-methoxybenzyl)methanesulfonamide proper disposal procedures

Operational Guide: Safe Handling and Disposal of N,N-bis(4-methoxybenzyl)methanesulfonamide As pharmaceutical research accelerates, the responsible management of complex synthetic intermediates is paramount to laboratory...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of N,N-bis(4-methoxybenzyl)methanesulfonamide

As pharmaceutical research accelerates, the responsible management of complex synthetic intermediates is paramount to laboratory safety and environmental stewardship. N,N-bis(4-methoxybenzyl)methanesulfonamide (CAS: 852358-71-5) is a highly specialized, protected sulfonamide derivative utilized extensively in organic synthesis and drug development[1].

This guide provides a rigorous, causality-driven operational protocol for the safe handling, spill mitigation, and terminal disposal of this compound. By understanding the chemical mechanisms behind these safety procedures, researchers can build self-validating workflows that ensure absolute compliance and environmental protection.

Chemical Profile & Environmental Causality

To design an effective disposal plan, we must first understand the molecular behavior of the waste. N,N-bis(4-methoxybenzyl)methanesulfonamide contains a highly stable sulfonamide core.

  • The Causality of Environmental Persistence: The sulfonamide moiety is notoriously recalcitrant to biological degradation. If introduced into standard wastewater treatment plants (WWTPs), these compounds often pass through unaltered into surface waters[2].

  • Ecological Impact: In aquatic ecosystems, persistent sulfonamides can induce toxicity in non-target organisms—particularly algae—and contribute to the environmental proliferation of antimicrobial resistance[3]. Therefore, a strict "zero-discharge" policy (absolute prohibition of drain disposal) is both scientifically necessary and legally mandated by the EPA[4].

Quantitative Data Summary
ParameterSpecificationOperational Impact
CAS Number 852358-71-5Unique identifier required for all EHS waste manifests.
Molecular Formula C₁₇H₂₁NO₄SHigh carbon/sulfur content dictates high-temperature incineration[1].
GHS Hazard Codes H315, H319, H335Mandates strict dermal and respiratory PPE during handling[5][6].
Environmental Fate Recalcitrant in WWTPsStrict prohibition on sewering or standard landfill disposal[2].
Terminal Destruction > 1,000 °CRequires a licensed commercial incinerator equipped with acid gas scrubbers[7].

Immediate Safety & Handling Protocols

Standard operating procedures must be engineered to prevent exposure before it occurs. Methanesulfonamide derivatives are established skin irritants, severe eye irritants, and respiratory hazards when aerosolized[5][8].

Required Personal Protective Equipment (PPE)
  • Respiratory Protection: N95 or P100 particulate respirator. Causality: As a crystalline solid, the generation of fine dust during weighing or transfer can cause acute respiratory tract irritation (H335)[6].

  • Dermal Protection: Double-gloved nitrile (minimum 4 mil thickness) and a fully buttoned, chemical-resistant laboratory coat. Causality: Prevents localized contact dermatitis and systemic absorption (H315)[5].

  • Engineering Controls: Handle exclusively within a certified Class II Biological Safety Cabinet or Chemical Fume Hood. Causality: Maintains negative pressure to capture aerosolized particulates before they enter the operator's breathing zone.

Self-Validating Spill Mitigation Protocol

In the event of a localized powder spill, execute the following self-validating workflow:

  • Isolate: Evacuate non-essential personnel and secure the immediate area.

  • Suppress Aerosolization: Do NOT use dry sweeping or brushing, which will aerosolize the active compound. Instead, lightly mist the spill with a compatible solvent (e.g., 70% isopropanol or water) to dampen the powder[9].

  • Mechanical Collection: Use a wet-wipe method or a dedicated HEPA-filtered vacuum. Place all contaminated wipes and debris into a compatible, sealable hazardous waste container.

  • Chemical Decontamination: Wipe down the affected surface with a solvent known to solubilize the compound (e.g., methanol or DMSO), followed by a final wash with soap and water[7].

  • Validation (The Self-Validating Step): Swab the decontaminated area and utilize Liquid Chromatography-Mass Spectrometry (LC-MS) or UV-Vis spectroscopy to confirm the total absence of residual compound. Do not resume normal operations until analytical clearance is achieved.

Step-by-Step Disposal Methodology

Under the EPA's Resource Conservation and Recovery Act (RCRA) and Subpart P regulations for healthcare and pharmaceutical facilities, the sewering of hazardous pharmaceutical waste is strictly prohibited[4][10]. The following protocol ensures full compliance.

Step 1: Waste Segregation

  • Action: Isolate N,N-bis(4-methoxybenzyl)methanesulfonamide waste from strong oxidizing agents.

  • Causality: Mixing sulfonamides with strong oxidizers can trigger exothermic reactions and the premature release of toxic sulfur oxide (SOx) and nitrogen oxide (NOx) gases[7].

Step 2: Primary Containment

  • Action: Deposit solid waste (powder, contaminated PPE, empty vials) into high-density polyethylene (HDPE) containers. Liquid waste (solvent mixtures containing the compound) must be stored in amber glass or compatible solvent-rated carboys.

  • Causality: HDPE and glass provide chemical inertness, preventing the leaching or degradation of the primary container.

Step 3: Compliant Labeling

  • Action: Label the container immediately upon the first drop of waste entering it. Use the exact nomenclature: "Hazardous Waste - Toxic Organic Solid (N,N-bis(4-methoxybenzyl)methanesulfonamide)". Include the accumulation start date and GHS hazard pictograms.

Step 4: Institutional Transfer

  • Action: Transfer custody to your institution’s Environmental Health and Safety (EHS) department before reaching the 90-day (Large Quantity Generators) or 180-day (Small Quantity Generators) accumulation limit.

Step 5: Terminal Destruction (High-Temperature Incineration)

  • Action: EHS must route the waste to a licensed hazardous waste incinerator[11].

  • Mechanism of Destruction: The incinerator must operate at temperatures exceeding 1,000°C to successfully cleave the highly stable S-N and C-S bonds. This thermal oxidation converts the molecule into carbon oxides (COx), nitrogen oxides (NOx), and sulfur oxides (SOx). Crucially, the facility must be equipped with an afterburner and alkaline scrubber system to neutralize the acidic SOx and NOx gases before they can be released into the atmosphere, ensuring zero active compound reaches the biosphere[7].

Waste Routing Visualization

The following diagram illustrates the logical decision tree for routing N,N-bis(4-methoxybenzyl)methanesulfonamide waste, highlighting the strict prohibition against environmental release.

WasteManagement Start Waste Generation: N,N-bis(4-methoxybenzyl)methanesulfonamide Liquid Liquid Waste (Solvent Mixtures) Start->Liquid Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Accumulation Accumulation Phase (HDPE Containers, GHS Labeling) Liquid->Accumulation Sewering Sewering / Drain Disposal (STRICTLY PROHIBITED) Liquid->Sewering Solid->Accumulation Solid->Sewering EHS EHS Custody Transfer (Chain of Custody Manifest) Accumulation->EHS Incineration High-Temp Incineration (>1000°C + Alkaline Scrubber) EHS->Incineration

Workflow for N,N-bis(4-methoxybenzyl)methanesulfonamide waste management.

References

  • Sigma-Aldrich. "N,N-Bis(4-methoxybenzyl)methanesulfonamide | 852358-71-5". 1

  • DC Fine Chemicals. "Methanesulfonamide 108370 - Safety Data Sheet". 5

  • TCI Chemicals. "SAFETY DATA SHEET: Methanesulfonamide".8

  • ChemicalBook. "Methanesulfonamide - Safety Data Sheet". 7

  • Aaron Chemicals. "Safety Data Sheet - N,N-Bis[(3-Cyanophenyl)methyl]methanesulfonamide". 6

  • Santa Cruz Biotechnology. "Sulphanilamide - Safety Data Sheet".9

  • SciSpace. "Environmental impact and biological removal processes of pharmaceutically active compounds: The particular case of sulfonamides". 2

  • PubMed. "Occurrence of sulfonamide residues along the Ebro River basin: removal in wastewater treatment plants and environmental impact assessment". 3

  • BenchChem. "Safeguarding Health and the Environment: Proper Disposal of Sulfaethidole". 12

  • ASHP. "EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals". 10

  • Fennemore. "Environmental Protection Agency Issues New Rule for Handling of Hazardous Waste Pharmaceuticals". 4

Sources

Handling

A Comprehensive Guide to the Safe Handling of N,N-bis(4-methoxybenzyl)methanesulfonamide

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the integrity of your work and your personal safety are paramount. This guide provides essentia...

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Author: BenchChem Technical Support Team. Date: March 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth technical and safety information for the handling of N,N-bis(4-methoxybenzyl)methanesulfonamide, ensuring that your focus remains on innovation, supported by a foundation of comprehensive safety protocols.

Hazard Assessment and Risk Mitigation: Understanding the Compound

N,N-bis(4-methoxybenzyl)methanesulfonamide is a complex organic molecule. The presence of the sulfonamide group and two methoxybenzyl moieties suggests potential for biological activity and associated handling considerations. Based on analogous compounds, we must anticipate the following potential hazards:

  • Skin and Eye Irritation: Many organic compounds, particularly those containing aromatic rings and sulfonamide groups, can cause irritation upon contact with skin and eyes.[2]

  • Respiratory Tract Irritation: If handled as a powder or aerosol, inhalation may lead to respiratory irritation.[2][4]

  • Unknown Toxicity: The toxicological properties of this specific compound have not been fully investigated. Therefore, it is prudent to handle it as a substance of unknown toxicity and take all necessary precautions to minimize exposure.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to prevent accidental exposure. The following table outlines the recommended PPE for various laboratory operations involving N,N-bis(4-methoxybenzyl)methanesulfonamide.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Powder) Safety goggles with side shields or a face shield.[1]Two pairs of powder-free nitrile gloves.[1][6][7]Long-sleeved laboratory coat with tight-fitting cuffs.[1][7]Work within a certified chemical fume hood.[1][8]
Solution Preparation and Transfers Safety goggles with side shields.[1]Chemical-resistant nitrile gloves.[1]Long-sleeved laboratory coat.[1]Work within a well-ventilated area or a chemical fume hood.[3]
Reaction Monitoring and Work-up Safety goggles with side shields.Chemical-resistant nitrile gloves.[1]Long-sleeved laboratory coat.[1]Work within a chemical fume hood.[8]
Spill Cleanup Safety goggles and a face shield.[9]Heavy-duty chemical-resistant gloves.Chemical-resistant apron over a laboratory coat.[1]A NIOSH-approved respirator may be necessary depending on the spill size and location.[6][8]

Causality Behind PPE Choices:

  • Double Gloving: When handling powders, the outer glove can be removed after the task, minimizing the spread of contamination outside the primary containment area (e.g., the fume hood).[6][7]

  • Powder-Free Gloves: Powder on gloves can absorb chemical particles, leading to wider dispersal and potential inhalation or skin contact.[6][7]

  • Chemical Fume Hood: This is the most critical engineering control for minimizing inhalation exposure to powders and vapors.[1][8]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a systematic workflow is essential for minimizing risk.

Preparation and Weighing
  • Designated Area: All handling of solid N,N-bis(4-methoxybenzyl)methanesulfonamide should be conducted in a designated area, such as a chemical fume hood, to contain any airborne particles.[1]

  • Pre-weighing Checks: Before handling the compound, ensure that all necessary PPE is correctly donned. Verify that a chemical spill kit and emergency eyewash station/safety shower are readily accessible.[1]

  • Weighing Procedure:

    • Perform all weighing operations within the fume hood.

    • Use a disposable weigh boat or creased weighing paper to contain the powder.

    • Carefully transfer the desired amount of the compound to your reaction vessel.

    • Clean any residual powder from the spatula and weighing area with a solvent-dampened cloth, which should then be disposed of as hazardous waste.[1]

Solution Preparation and Reaction
  • Solvent Addition: Add the solvent to the reaction vessel containing the compound slowly to avoid splashing.

  • Reaction Setup: If the reaction requires heating, use a well-controlled heating mantle and a condenser to prevent the release of vapors.

  • Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS) with minimal disturbance to the reaction setup.

Disposal Plan: Responsible Stewardship of Chemical Waste

Proper disposal is a critical component of the chemical lifecycle and is essential for environmental protection and regulatory compliance.

Waste Segregation and Collection
  • Dedicated Waste Container: All solid and liquid waste containing N,N-bis(4-methoxybenzyl)methanesulfonamide must be collected in a dedicated, clearly labeled hazardous waste container.[3] Do not mix this waste with other waste streams.[3]

  • Container Compatibility: Use a chemically resistant container, such as a high-density polyethylene (HDPE) bottle, for liquid waste.[3]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "N,N-bis(4-methoxybenzyl)methanesulfonamide," and the approximate quantities of all components.[3]

Disposal Procedure
  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[8]

  • Do Not Drain Dispose: Never dispose of N,N-bis(4-methoxybenzyl)methanesulfonamide or its solutions down the drain.[3]

  • Contaminated Materials: All contaminated materials, including gloves, weigh boats, pipette tips, and paper towels, must be collected in a sealed bag and disposed of as solid hazardous waste.[3]

  • Empty Containers: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[3]

Emergency Procedures: Preparedness for the Unexpected

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

  • Spill:

    • Evacuate the immediate area.

    • If the spill is large or you are unsure how to handle it, contact your EHS department immediately.

    • For small spills, and if you are trained to do so, wear appropriate PPE and cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a sealed container for disposal as hazardous waste.[1]

Visual Workflow for Safe Handling

The following diagram illustrates the key stages of safely handling N,N-bis(4-methoxybenzyl)methanesulfonamide from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep Don PPE Weigh Weigh Compound in Fume Hood Prep->Weigh Solution Prepare Solution Weigh->Solution Reaction Conduct Reaction Solution->Reaction CollectWaste Collect Waste in Labeled Container Reaction->CollectWaste Dispose Contact EHS for Disposal CollectWaste->Dispose End Decontaminate Work Area Dispose->End Start Receive Compound Start->Prep

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-bis(4-methoxybenzyl)methanesulfonamide
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